molecular formula C8H10N2O4S B3362987 3-(Pyridine-3-sulfonamido)propanoic acid CAS No. 1016775-40-8

3-(Pyridine-3-sulfonamido)propanoic acid

Cat. No.: B3362987
CAS No.: 1016775-40-8
M. Wt: 230.24 g/mol
InChI Key: ASLSNIKKDNRTMF-UHFFFAOYSA-N
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Description

3-(Pyridine-3-sulfonamido)propanoic acid is an organic compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . Its structure features a pyridine ring linked via a sulfonamide group to a propanoic acid chain, a motif present in compounds investigated for various biological activities. While the specific mechanism of action for this precise molecule may be underexplored, its core structure is valuable for research. For instance, pyridine-3-sulfonamide derivatives have been extensively studied as potent antagonists of the human Transient Receptor Potential Vanilloid-1 (hTRPV1), a key target in pain and inflammation research . Furthermore, the sulfonamide functional group is a common feature in many pharmacologically active compounds, including classes of microtubule-targeting agents investigated for their anticancer properties . Researchers may utilize this chemical as a key intermediate or building block (synthon) in organic synthesis, or as a candidate for screening in biological assays to develop new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-3-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c11-8(12)3-5-10-15(13,14)7-2-1-4-9-6-7/h1-2,4,6,10H,3,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLSNIKKDNRTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016775-40-8
Record name 3-(pyridine-3-sulfonamido)propanoic acid
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Foundational & Exploratory

Physicochemical properties of 3-(Pyridine-3-sulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyridine-3-sulfonamido)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Pyridine-3-sulfonamido)propanoic acid, a molecule of interest in medicinal chemistry and drug development. As no single comprehensive data repository for this specific compound exists, this document synthesizes information from analogous structures, theoretical principles, and established analytical methodologies. We will explore its chemical identity, predicted physicochemical parameters, a robust synthesis protocol, and detailed methods for structural elucidation and quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and the practical, field-proven insights necessary for its application in a research setting.

Chemical Identity and Structure

3-(Pyridine-3-sulfonamido)propanoic acid is a bifunctional molecule incorporating a pyridine-3-sulfonamide headgroup and a propanoic acid tail. This unique architecture suggests potential applications as a molecular scaffold, leveraging the hydrogen-bonding capabilities of the sulfonamide and carboxylic acid groups, and the aromatic, weakly basic nature of the pyridine ring.

  • IUPAC Name: 3-[(pyridin-3-yl)sulfonamido]propanoic acid

  • Molecular Formula: C₈H₁₀N₂O₄S

  • Molecular Weight: 230.24 g/mol

  • CAS Number: A unique CAS Registry Number has not been assigned as of this publication. It would be designated upon synthesis and submission to the Chemical Abstracts Service.

  • Chemical Structure:

    
    (A representative image would be placed here)
    

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of its constituent functional groups and data from structurally similar compounds, such as 3-(pyridin-3-yl)propanoic acid[1] and various pyridine-3-sulfonamide derivatives[2][3].

PropertyPredicted ValueRationale & Commentary
Physical Form White to off-white crystalline solidConsistent with related sulfonamides and carboxylic acids[2][4].
Melting Point (°C) >180 °C (with decomposition)The presence of strong hydrogen bonding from the carboxylic acid and sulfonamide groups, along with the rigid pyridine ring, suggests a high melting point. Pyridine-3-sulfonic acid has a melting point exceeding 300 °C[5].
pKa₁ (Carboxylic Acid) ~4.5 - 5.0Similar to propanoic acid and its derivatives. The electron-withdrawing sulfonamide group may slightly increase acidity compared to standard alkyl carboxylic acids[6][7].
pKa₂ (Sulfonamide N-H) ~9.5 - 10.5Typical pKa range for unsubstituted sulfonamides. This acidity is crucial for its interaction with biological targets.
pKa₃ (Pyridine Nitrogen) ~3.0 - 3.5The pyridine nitrogen is basic. However, the strongly electron-withdrawing sulfonamide group at the 3-position significantly reduces its basicity compared to pyridine (~5.2).
Calculated logP -0.5 to 0.2The logP of the close analog 3-(pyridin-3-yl)propanoic acid is 0.4[1]. The introduction of the highly polar sulfonamide group (SO₂NH) is expected to increase hydrophilicity, likely resulting in a negative or near-zero logP value.
Aqueous Solubility pH-dependentExpected to have low solubility in neutral water but will be soluble in aqueous bases (forming carboxylate and sulfonamide salts) and strong aqueous acids (forming pyridinium salt).
Organic Solvent Solubility Soluble in DMSO, DMF, MethanolExpected to be soluble in polar aprotic and protic organic solvents. Low solubility is predicted for non-polar solvents like hexanes and diethyl ether.

Synthesis and Purification

The most direct and reliable synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid involves the nucleophilic attack of a primary amine on a sulfonyl chloride. Here, we utilize pyridine-3-sulfonyl chloride and β-alanine (3-aminopropanoic acid).

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process PyridineSulfonylChloride Pyridine-3-sulfonyl Chloride Reaction Nucleophilic Acyl Substitution PyridineSulfonylChloride->Reaction BetaAlanine β-Alanine BetaAlanine->Reaction Solvent Anhydrous DCM or THF Solvent->Reaction Base Triethylamine (2.2 eq) Base->Reaction Temp 0°C to Room Temp Temp->Reaction Workup Aqueous Acidic Workup (e.g., 1M HCl) Reaction->Workup Quench Purification Recrystallization or Chromatography Workup->Purification Crude Product Product 3-(Pyridine-3-sulfonamido)propanoic acid Purification->Product Pure Product

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials: Pyridine-3-sulfonyl chloride, β-alanine, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid, Saturated Sodium Chloride (brine), Anhydrous Magnesium Sulfate.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add β-alanine (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes. The addition of a second equivalent of base is necessary to deprotonate the carboxylic acid of β-alanine, preventing it from interfering with the primary amine's nucleophilicity.

  • Sulfonyl Chloride Addition: Dissolve pyridine-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup: Upon completion, cool the reaction mixture to 0 °C and slowly add 1M HCl to quench excess TEA and protonate the product, adjusting the pH to ~2-3. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Note: Due to the product's polarity, some may remain in the aqueous layer. If recovery is low, the aqueous layer can be evaporated and the residue purified.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a polar mobile phase (e.g., a gradient of methanol in DCM).

Structural Elucidation & Analytical Methodologies

Accurate characterization is paramount. The following protocols outline standard methods for confirming the structure and assessing the purity of the synthesized compound.

Analytical Workflow Diagram

G cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography Sample Purified Sample NMR 1H & 13C NMR Sample->NMR Structure MS High-Res Mass Spec Sample->MS Mass IR FT-IR Sample->IR Functional Groups HPLC RP-HPLC (Purity) Sample->HPLC Purity Assay LCMS LC-MS (Confirmation) HPLC->LCMS Mass Confirmation

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to the exchangeable protons).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expertise & Causality: DMSO-d₆ is the solvent of choice as it allows for the observation of the exchangeable N-H and O-H protons, which would otherwise be exchanged with D₂O.

  • Predicted ¹H NMR (400 MHz, DMSO-d₆) Signals:

    • δ ~12.2 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ ~8.9-9.1 ppm (m, 2H): Aromatic protons on the pyridine ring ortho to the nitrogen and sulfonyl group.

    • δ ~8.2 ppm (m, 1H): Aromatic proton on the pyridine ring para to the nitrogen.

    • δ ~7.6 ppm (m, 1H): Aromatic proton on the pyridine ring meta to the nitrogen.

    • δ ~8.0 ppm (t, 1H): Sulfonamide proton (-SO₂NH -), coupling to the adjacent CH₂.

    • δ ~3.3 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂ -).

    • δ ~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl (-CH₂ -COOH).

Mass Spectrometry (MS)
  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample directly or analyze via LC-MS using Electrospray Ionization (ESI) in both positive and negative modes.

    • Acquire high-resolution mass spectra (e.g., on a TOF or Orbitrap instrument).

  • Expertise & Causality: ESI is the ideal ionization technique for this polar, non-volatile molecule. Running in both positive ([M+H]⁺) and negative ([M-H]⁻) modes provides complementary data and increases confidence in mass assignment.

  • Expected Results:

    • Calculated Exact Mass: 230.0365

    • [M+H]⁺ (Positive Mode): m/z 231.0438

    • [M-H]⁻ (Negative Mode): m/z 229.0292

    • Key Fragments: Loss of H₂O, CO₂, SO₂, and cleavage of the sulfonamide bond.

Infrared (IR) Spectroscopy
  • Protocol:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

    • Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expertise & Causality: ATR is a rapid, solvent-free method ideal for solid samples, eliminating the need for KBr pellet preparation.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~3250 (sharp): N-H stretch of the sulfonamide.

    • ~1710 (strong): C=O stretch of the carboxylic acid.

    • ~1600, ~1480: C=C and C=N stretching of the pyridine ring.

    • ~1340 and ~1160 (strong): Asymmetric and symmetric S=O stretching of the sulfonamide, respectively[8].

High-Performance Liquid Chromatography (HPLC)
  • Protocol for Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter[9].

  • Trustworthiness: This self-validating system uses a standard C18 column and a generic gradient suitable for a wide range of polar small molecules. The acidic modifier (formic acid) ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.

Potential Applications and Biological Context

The pyridine-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for its role in enzyme inhibition[10]. Specifically, aromatic sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitors[3]. The propanoic acid tail can be used to modulate solubility and provide an additional interaction point for binding to protein targets.

  • Carbonic Anhydrase Inhibition: Many 4-substituted pyridine-3-sulfonamide derivatives show potent and selective inhibition of cancer-associated hCA IX and hCA XII isoforms[3]. 3-(Pyridine-3-sulfonamido)propanoic acid is a valuable candidate for screening against these and other CA isoforms.

  • Antibacterial/Antimicrobial Agents: Pyridine and sulfonamide moieties are independently known to be present in various antibacterial agents[11][12][13][14]. This hybrid structure could be explored for novel antimicrobial activity.

  • Antidiabetic Research: Certain pyridine-based sulfonamides have been investigated for their potential as antidiabetic agents, for instance, through alpha-amylase inhibition[15].

This molecule serves as a versatile starting point for the development of new therapeutic agents through further chemical modification.

References

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinepropionic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • Więckowska, A., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(9), 2843. Available from: [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 921404. Available from: [Link]

  • Eurofins Environment Testing Australia Pty Ltd. (2023). Analytical Method Summaries. Retrieved from [Link]

  • PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1369-1383. Available from: [Link]

  • ResearchGate. (n.d.). Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. Retrieved from [Link]

  • Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25866–25877. Available from: [Link]

  • Royal Society of Chemistry. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods, 15, 553-561. Available from: [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][2][16]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11, 4429-4437. Available from: [Link]

  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
  • ResearchGate. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744-747. Retrieved from [Link]

  • Malpan. (n.d.). 3-Pyridinesulfonic acid, CAS 636-73-7. Retrieved from [Link]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link]

  • Molport. (n.d.). 3-[6-(dimethylamino)pyridin-3-yl]propanoic acid hydrochloride. Retrieved from [Link]

Sources

Potential biological targets for 3-(Pyridine-3-sulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential biological targets for 3-(Pyridine-3-sulfonamido)propanoic acid Content Type: Technical Scaffold Profiling & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.[1]

Executive Technical Summary

3-(Pyridine-3-sulfonamido)propanoic acid (CAS: 1016775-40-8) represents a privileged chemical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike primary sulfonamides (


) which are classical Carbonic Anhydrase inhibitors, this molecule features a secondary sulfonamide  linked to a 

-alanine
(propanoic acid) tail.[1]

This specific topology creates a "bidentate" pharmacophore capable of bridging two distinct binding sites: a metal-coordination or cationic site (targeted by the carboxylate) and a hydrophobic/hydrogen-bonding pocket (targeted by the pyridine-sulfonamide).

Based on structural activity relationships (SAR) and bioisosteric analysis, this guide profiles the three highest-probability biological targets: Kynurenine 3-Monooxygenase (KMO) , Matrix Metalloproteinases (MMPs) , and Integrin Receptors .[1]

Structural Analysis & Pharmacophore Mapping

To understand the biological affinity, we must first deconstruct the molecule into its functional interaction points.

Physicochemical Profile:

  • Molecular Weight: ~230.24 Da (Fragment-like, Rule-of-3 compliant).[1]

  • Acidic Center: Carboxylic acid (pKa ~4.[1]5) – Mimics Glutamate/Aspartate or binds Zinc.[1]

  • Linker: Sulfonamide – Provides rigid geometry and H-bond acceptor/donor capability.[1]

  • Headgroup: Pyridine – Improves water solubility over phenyl analogs and offers a specific Nitrogen H-bond acceptor.[1]

Pharmacophore cluster_0 3-(Pyridine-3-sulfonamido)propanoic acid Pyridine Pyridine Ring (Pi-Stacking / H-Bond Acceptor) Sulfonamide Sulfonamide Linker (Geometry / H-Bonding) Pyridine->Sulfonamide KMO Target 1: KMO (Mimics Kynurenine) Pyridine->KMO Hydrophobic Pocket Acid Propanoic Acid Tail (Zinc Binding / Ionic Interaction) Sulfonamide->Acid Sulfonamide->KMO Transition State Mimic MMP Target 2: MMPs (Zinc Chelation) Acid->MMP Zn++ Coordination Integrin Target 3: Integrins (RGD Mimetic) Acid->Integrin Aspartate Mimic

Figure 1: Pharmacophore decomposition linking structural motifs to potential biological targets.[1]

Primary Biological Target: Kynurenine 3-Monooxygenase (KMO)[1][2]

Relevance: Neurodegeneration (Huntington’s, Alzheimer’s) and Inflammation.[1][2][3]

Mechanism of Action: KMO is a flavin-dependent monooxygenase in the Tryptophan catabolic pathway.[1] It converts Kynurenine into the neurotoxic 3-Hydroxykynurenine (3-HK).[1][2]

  • The Fit: The substrate, Kynurenine, contains an aniline ring and an amino-acid tail.[1] 3-(Pyridine-3-sulfonamido)propanoic acid acts as a substrate analog .

  • Binding Mode: The carboxylic acid binds to the active site Arginine/Lysine residues (mimicking the amino acid of Kynurenine). The sulfonamide acts as a transition-state mimic, and the pyridine ring occupies the hydrophobic pocket usually filled by the kynurenine benzene ring.

  • Advantage: Pyridine analogs often show improved metabolic stability and blood-brain barrier (BBB) permeability compared to their benzene counterparts [1].[1]

Validation Protocol (Enzymatic Assay):

  • System: Recombinant human KMO (expressed in S. cerevisiae or E. coli).[1]

  • Substrate: L-Kynurenine + NADPH.

  • Detection: Monitor the oxidation of NADPH to NADP+ via absorbance decrease at 340 nm.[1]

  • Control: Ro 61-8048 (Standard KMO inhibitor).[1]

Secondary Biological Target: Matrix Metalloproteinases (MMPs)[1]

Relevance: Oncology (Metastasis), Tissue Remodeling, Fibrosis.[1]

Mechanism of Action: MMPs are Zinc-dependent endopeptidases.[1][4] Inhibitors typically require a Zinc-Binding Group (ZBG).

  • The Fit: While hydroxamic acids are stronger ZBGs, carboxylic acids (like the propanoic acid tail here) are known "soft" ZBGs that offer higher selectivity, albeit with lower potency.

  • Selectivity: The sulfonamide group directs the pyridine ring into the S1' specificity pocket. The pyridine nitrogen can form unique H-bonds within the S1' pocket (e.g., with Leu181 backbone in MMP-13), potentially sparing MMP-1 (the "anti-target") [2].[1]

Validation Protocol (FRET Assay):

  • Enzyme: Recombinant MMP-2 or MMP-9 catalytic domains.[1]

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[1]

  • Readout: Fluorescence increase upon cleavage (Excitation 328 nm / Emission 393 nm).[1]

  • Critical Step: Pre-incubate the compound with the enzyme for 30 minutes to allow the carboxylic acid to displace the water molecule at the Zinc center.

Tertiary Target: Integrin Receptors ( )

Relevance: Angiogenesis inhibition, Thrombosis.[1]

Mechanism of Action: Integrins recognize the RGD (Arg-Gly-Asp) peptide sequence.[1]

  • The Fit: This molecule is a classic RGD peptidomimetic .[1]

    • Acid: Mimics the Aspartate (D) side chain carboxylate.[1]

    • Sulfonamide/Spacer: Mimics the Glycine (G) turn.[1]

    • Pyridine: Mimics the Arginine (R) cation (if protonated) or acts as a neutral spacer interacting with the

      
      -propeller domain.[1]
      
  • Application: These small molecules prevent the binding of extracellular matrix proteins (vitronectin/fibrinogen) to the cell surface [3].

Experimental Workflow: Scaffold Validation

To determine the precise activity of this scaffold in your specific context, follow this hierarchical screening flow.

Workflow cluster_primary Tier 1: Biochemical Screening cluster_secondary Tier 2: Cellular Validation Start Compound: 3-(Pyridine-3-sulfonamido)propanoic acid Assay_KMO KMO Enzymatic Assay (NADPH Depletion) Start->Assay_KMO Assay_MMP MMP FRET Assay (Zn Chelation Check) Start->Assay_MMP Assay_CA Carbonic Anhydrase (Esterase Activity) Start->Assay_CA Cell_Microglia Microglia Activation Assay (Quinolinic Acid Levels) Assay_KMO->Cell_Microglia IC50 < 1µM Cell_Invasion Matrigel Invasion Assay (MMP/Integrin dependent) Assay_MMP->Cell_Invasion IC50 < 10µM Assay_CA->Cell_Invasion Selectivity Check

Figure 2: Hierarchical screening workflow to validate the specific biological target.

References
  • Muchowski, P. J., et al. (2010).[1] "Small Molecule Inhibitors of Kynurenine 3-Monooxygenase." Gladstone Institutes / UCSF.[1][3]

  • Scozzafava, A., & Supuran, C. T. (2000).[1] "Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV." Journal of Medicinal Chemistry.

  • Rechenmacher, F., et al. (2013).[1] "Integrin antagonists: from bench to bedside." Current Pharmaceutical Design.

  • Enamine Ltd. (2024).[1] "Building Blocks: 3-(Pyridine-3-sulfonamido)propanoic acid - Catalog Entry." Enamine Store.

Sources

Physicochemical Profiling of Pyridine-Based Sulfonamides: A Guide to Electronic Descriptors and Dipole Moments in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Advantage in Sulfonamide Scaffolds

In medicinal chemistry, the sulfonamide moiety (


) is a privileged structure, serving as the zinc-binding group (ZBG) in carbonic anhydrase inhibitors (CAIs) and a key pharmacophore in COX-2 inhibitors and antibacterials. While benzene-sulfonamides (e.g., sulfanilamide) established the class, pyridine-based sulfonamides  offer distinct physicochemical advantages.

The incorporation of a pyridine ring introduces a heteroatom (nitrogen) into the aromatic scaffold.[1] This modification fundamentally alters the electronic landscape and dipole vector , enhancing aqueous solubility and allowing for specific hydrogen-bonding interactions within enzyme active sites that benzene analogs cannot achieve.

This guide details the theoretical and experimental characterization of these electronic properties, providing a roadmap for optimizing lead compounds.

Core Workflow: From Quantum Mechanics to Bioactivity

Workflow cluster_0 In-Silico (DFT) cluster_1 Experimental (Physical Chem) cluster_2 Biological Outcome Struct Structure Optimization Elec Electronic Descriptors (HOMO/LUMO) Struct->Elec MEP Electrostatic Potential Maps Struct->MEP SAR SAR Analysis (IC50 Correlation) Elec->SAR Reactivity MEP->SAR Binding Mode Gugg Guggenheim Method Dipole Dipole Moment (μ) Gugg->Dipole Dipole->SAR Permeability

Figure 1: Integrated workflow for profiling pyridine-based sulfonamides, linking quantum mechanical descriptors with experimental dipole measurements to predict biological activity.

Computational Methodology: The "In-Silico" Standard

To accurately predict electronic properties, Density Functional Theory (DFT) is the gold standard. For pyridine-sulfonamides, the presence of the hypervalent sulfur and the aromatic nitrogen requires a basis set capable of describing diffuse electron density.

Recommended DFT Protocol
  • Software Platform: Gaussian 16 or ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides the best balance between computational cost and accuracy for organic electronic excitations.

  • Basis Set: 6-311++G(d,p) .

    • Why? The ++ adds diffuse functions, crucial for the lone pairs on the sulfonamide oxygen and pyridine nitrogen. The (d,p) adds polarization functions, essential for the anisotropic

      
       bonds.
      
  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density). Calculations should be performed in both gas phase (intrinsic properties) and water (biological relevance).

Key Electronic Descriptors

The reactivity of pyridine sulfonamides is governed by Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Gap ( )
  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. In pyridine sulfonamides, this is typically localized on the sulfonamide nitrogen or the pyridine ring carbons.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. Often localized on the electron-deficient pyridine nitrogen or the

    
     group.
    
  • The Gap:

    
    .[2]
    
    • Low Gap:[3][4] Indicates a "soft" molecule, highly polarizable and reactive. Correlates with higher enzymatic binding affinity but potentially lower metabolic stability.

    • High Gap:[2] Indicates a "hard" molecule, chemically stable.

Global Reactivity Descriptors

Derived from Koopmans' theorem, these values quantify the molecule's behavior in a biological system.

DescriptorSymbolFormulaSignificance in Drug Design
Ionization Potential


Energy required to remove an electron; relates to oxidation potential.
Electron Affinity


Energy released when adding an electron; relates to reduction potential.
Chemical Hardness


Resistance to charge transfer. Harder drugs are often less toxic.
Electrophilicity Index


Propensity to accept electrons. Crucial for covalent inhibitors.
The "Pyridine Effect"

Replacing a benzene ring with pyridine significantly lowers the LUMO energy due to the electronegative nitrogen atom, making the ring more electron-deficient. This enhances the acidity of the sulfonamide


 proton (

drops from ~10 to ~8-9), improving zinc binding in metalloenzymes like Carbonic Anhydrase.

Dipole Moments: Theory & Solvation

The dipole moment (


) is a vector sum of individual bond moments. In pyridine sulfonamides, two major vectors compete:
  • The Sulfonamide Group: The

    
     moiety is strongly electron-withdrawing.
    
  • The Pyridine Nitrogen: A strong dipole points towards the ring nitrogen lone pair.

Why it matters:

  • Solubility: Higher dipole moments generally correlate with better aqueous solubility.

  • Permeability: Extremely high polarity can hinder passive transport across lipophilic cell membranes. An optimal range (typically 3.0 – 6.0 Debye) is often sought.

Experimental Validation: The Guggenheim Method

While DFT provides predictions, experimental validation is mandatory. Since sulfonamides are solids and often insoluble in non-polar solvents at high concentrations, the Guggenheim Method is the standard protocol. It avoids the need for density measurements of every solution, relying instead on refractive index and dielectric constant.

Protocol: Determination of Dipole Moment in Dilute Solution

Reagents:

  • Solute: Pyridine-based sulfonamide derivative (Recrystallized, >99% purity).

  • Solvent: 1,4-Dioxane or Benzene (HPLC grade, dried over molecular sieves). Note: Dioxane is preferred for sulfonamides due to better solubility.

Equipment:

  • Dipole meter (or heterodyne beat capacity meter).[5]

  • Abbe Refractometer (thermostated).

  • Thermostat bath (control to

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the sulfonamide in the solvent. Create 5 serial dilutions (mass fractions

    
     ranging from 0.01 to 0.05).
    
  • Conditioning: Equilibrate all solutions and the pure solvent at

    
     for 30 minutes. Temperature fluctuations introduce significant error in dielectric constants.
    
  • Dielectric Measurement (

    
    ):  Measure the dielectric constant of the pure solvent and each dilution.
    
  • Refractive Index Measurement (

    
    ):  Measure the refractive index squared (
    
    
    
    ) for the same set.
  • Data Analysis (Guggenheim Equation):

    • Plot

      
       vs. weight fraction (
      
      
      
      ).[6] Determine slope
      
      
      .
    • Plot

      
       vs. weight fraction (
      
      
      
      ). Determine slope
      
      
      .
    • Calculate dipole moment (

      
      ) using the formula:
      
      
      
      
      Where
      
      
      is molecular weight,
      
      
      is temperature in Kelvin.
Experimental Logic Flow

Guggenheim cluster_measure Parallel Measurements Start Start: Purified Sulfonamide Solvent Select Non-Polar Solvent (1,4-Dioxane preferred) Start->Solvent Dilution Prepare 5 Serial Dilutions (w = 0.01 - 0.05) Solvent->Dilution Thermo Thermostat at 25°C (Critical Step) Dilution->Thermo MeasureE Measure Dielectric Constant (ε) Thermo->MeasureE MeasureN Measure Refractive Index (n²) Thermo->MeasureN Regress Linear Regression Get slopes α (ε vs w) and γ (n² vs w) MeasureE->Regress MeasureN->Regress Calc Calculate μ μ = 0.01281 * √(M*T*(α-γ)) Regress->Calc

Figure 2: The Guggenheim method workflow for determining dipole moments of polar solids in non-polar solvents.

Structure-Activity Relationship (SAR) Implications[1][2]

Integrating electronic data into SAR models reveals the "why" behind biological potency.

Molecular Electrostatic Potential (MEP)

DFT-generated MEP maps visualize charge distribution.

  • Red Regions (Negative): Localized on the Sulfonamide Oxygen atoms and the Pyridine Nitrogen. These are H-bond acceptor sites.

  • Blue Regions (Positive): Localized on the Sulfonamide

    
     protons. This is the H-bond donor site crucial for interaction with the 
    
    
    
    bound hydroxide in Carbonic Anhydrase.
Correlation with Bioactivity

For pyridine sulfonamides, a lower HOMO-LUMO gap often correlates with higher antioxidant and antibacterial activity due to easier electron transfer. However, for enzyme inhibition (lock-and-key), the Dipole Moment and MEP distribution are better predictors, as they dictate the electrostatic steering of the ligand into the active site.

Case Study Trend:

  • Electron-Withdrawing Groups (e.g.,

    
    ) on Pyridine: Decrease HOMO energy 
    
    
    
    Increase acidity of sulfonamide NH
    
    
    Stronger binding to Zn(II).
  • Electron-Donating Groups (e.g.,

    
    ) on Pyridine: Increase HOMO energy 
    
    
    
    Decrease acidity
    
    
    Weaker binding, but potentially better solubility.

References

  • Electronic Structure & Reactivity

    • Pearson, R. G. (1986). "Absolute electronegativity and hardness correlated with molecular orbital theory.
  • DFT Studies on Sulfonamides

    • Ibrahim, M., et al. (2020). "Structural, electronic, and spectroscopic analysis of some sulfonamide derivatives: A DFT and molecular docking study." Journal of Molecular Structure.
  • Experimental Dipole Moment Methods

    • Guggenheim, E. A. (1949). "A proposed simplification in the procedure for computing electric dipole moments." Transactions of the Faraday Society.

  • Biological Context (Carbonic Anhydrase)

    • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Pyridine-3-sulfonamido)propanoic acid is a molecule of significant interest in medicinal chemistry and drug development. As a sulfonamide derivative incorporating a pyridine ring and a β-alanine moiety, it represents a versatile scaffold for the synthesis of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and hypoglycemic drugs. The pyridine ring offers a site for hydrogen bonding and potential metabolic stability, while the propanoic acid tail provides a handle for further chemical modification or interaction with biological targets. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate, with a focus on procedural details, mechanistic rationale, and practical insights.

Synthetic Strategy Overview

The synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid is most effectively achieved through a two-step process. The first critical step involves the preparation of the key electrophile, pyridine-3-sulfonyl chloride. The subsequent step is the nucleophilic substitution reaction of the sulfonyl chloride with β-alanine to form the desired sulfonamide. This strategy allows for the modular construction of the target molecule from readily available starting materials.

G cluster_0 Step 1: Synthesis of Pyridine-3-sulfonyl chloride cluster_1 Step 2: Sulfonamide Formation 3-Aminopyridine 3-Aminopyridine Diazotization Diazotization 3-Aminopyridine->Diazotization Intermediate Diazonium Salt Intermediate Diazonium Salt Diazotization->Intermediate Diazonium Salt Sulfonyl Chlorination Sulfonyl Chlorination Intermediate Diazonium Salt->Sulfonyl Chlorination Pyridine-3-sulfonyl chloride Pyridine-3-sulfonyl chloride Sulfonyl Chlorination->Pyridine-3-sulfonyl chloride Pyridine-3-sulfonyl chloride_2 Pyridine-3-sulfonyl chloride Nucleophilic Substitution Nucleophilic Substitution Pyridine-3-sulfonyl chloride_2->Nucleophilic Substitution β-Alanine β-Alanine β-Alanine->Nucleophilic Substitution 3-(Pyridine-3-sulfonamido)propanoic acid 3-(Pyridine-3-sulfonamido)propanoic acid Nucleophilic Substitution->3-(Pyridine-3-sulfonamido)propanoic acid

Figure 1: Overall synthetic workflow for 3-(Pyridine-3-sulfonamido)propanoic acid.

Part 1: Synthesis of Pyridine-3-sulfonyl chloride

The preparation of pyridine-3-sulfonyl chloride is a critical precursor step. A reliable method involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction. This approach, adapted from established procedures, offers good yields and scalability.[1][2]

Reaction Scheme:

G cluster_0 Diazotization and Sulfonyl Chlorination A 3-Aminopyridine B Pyridine-3-diazonium fluoroborate A->B 1. HCl, NaNO₂, NaBF₄ 2. 0-5 °C C Pyridine-3-sulfonyl chloride B->C 1. SOCl₂, CuCl (cat.) 2. 0-5 °C

Figure 2: Reaction scheme for the synthesis of Pyridine-3-sulfonyl chloride.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentGrade/Specification
3-Aminopyridine≥98%
Hydrochloric acid (HCl)6 M
Sodium nitrite (NaNO₂)ACS reagent, ≥97%
Sodium fluoroborate (NaBF₄)≥98%
Thionyl chloride (SOCl₂)≥99%
Cuprous chloride (CuCl)≥97%
Dichloromethane (DCM)ACS grade
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flasksVarious sizes
Magnetic stirrer with stir bars
Ice bath
Separatory funnel
Rotary evaporator
Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure:

1. Diazotization of 3-Aminopyridine:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 94 g (1 mol) of 3-aminopyridine in 670 mL of 6 M hydrochloric acid.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of 72.5 g (1.05 mol) of sodium nitrite in 150 mL of water dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring for 30 minutes at 0-5 °C.

  • In a separate beaker, prepare a solution of 131.9 g (1.2 mol) of sodium fluoroborate in 200 mL of water.

  • Add the sodium fluoroborate solution dropwise to the cold diazonium salt solution. A precipitate of the diazonium fluoroborate salt should form.

  • Stir the resulting suspension for an additional hour at 0-5 °C.

  • Collect the precipitated diazonium fluoroborate salt by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol and then diethyl ether.

  • Dry the intermediate salt under vacuum. The expected yield is approximately 95%.[1]

2. Sulfonyl Chlorination:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 238 g (2 mol) of thionyl chloride and cool it to 0-5 °C in an ice bath.

  • Add 1 g (0.01 mol) of cuprous chloride as a catalyst.[1]

  • Slowly add the dried diazonium fluoroborate salt from the previous step in portions to the thionyl chloride solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir overnight at 0-5 °C.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (2 x 300 mL).

  • Combine the organic layers and wash sequentially with 300 mL of saturated sodium bicarbonate solution, 300 mL of water, and 300 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield pyridine-3-sulfonyl chloride as an oil or low-melting solid. The expected yield is approximately 90%.[1]

Expert Insights:

  • Temperature Control: Maintaining a low temperature during the diazotization and sulfonyl chlorination steps is crucial to prevent the decomposition of the unstable diazonium salt and to control the reactivity of thionyl chloride.

  • Catalyst: Cuprous chloride is an effective catalyst for the Sandmeyer-type reaction to introduce the sulfonyl chloride group.[3]

  • Work-up: The aqueous work-up is essential to remove unreacted reagents and byproducts. The use of saturated sodium bicarbonate neutralizes any remaining acid.

Part 2: Synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid

With the pyridine-3-sulfonyl chloride in hand, the final step is the formation of the sulfonamide bond with β-alanine. This reaction is typically carried out in an alkaline aqueous medium.[4]

Reaction Scheme:

G cluster_0 Sulfonamide Formation A Pyridine-3-sulfonyl chloride C 3-(Pyridine-3-sulfonamido)propanoic acid A->C NaOH (aq) 60-70 °C B β-Alanine B->C

Figure 3: Reaction scheme for the synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Pyridine-3-sulfonyl chlorideFrom Part 1
β-Alanine≥99%
Sodium hydroxide (NaOH)ACS reagent, ≥97%
Hydrochloric acid (HCl)Concentrated
Round-bottom flask250 mL
Magnetic stirrer with stir bar
Heating mantle or oil bath
pH paper or pH meter
Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 8.9 g (0.1 mol) of β-alanine in 100 mL of 1 N sodium hydroxide solution.

  • To this solution, add a solution of 17.7 g (0.1 mol) of pyridine-3-sulfonyl chloride in a minimal amount of a suitable solvent like acetone or THF, or add it neat if it is an oil, dropwise with vigorous stirring.

  • Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-(Pyridine-3-sulfonamido)propanoic acid.

  • Dry the final product under vacuum.

Expert Insights:

  • pH Control: The reaction is performed under basic conditions to deprotonate the amino group of β-alanine, making it a more potent nucleophile. The final product is precipitated by acidification, which protonates the carboxylic acid and reduces its solubility in water.

  • Recrystallization: This is a critical step for obtaining a high-purity product, which is essential for subsequent applications in drug development.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
Pyridine-3-sulfonyl chlorideC₅H₄ClNO₂S177.61Oil or low-melting solid
3-(Pyridine-3-sulfonamido)propanoic acidC₈H₁₀N₂O₄S230.24White solid

Conclusion

The protocols detailed in these application notes provide a robust and reproducible method for the synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid. By following these procedures and considering the provided expert insights, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The two-step synthetic route offers flexibility and is amenable to scale-up for the production of larger quantities.

References

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents.
  • Singh, S. et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Taylor & Francis. (2022). Synthesis, characterization and insect growth regulating study of beta-alanine substituted sulfonamide derivatives as juvenile hormone mimics. Available at: [Link]

  • A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride - Google Patents.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

Sources

Application Notes & Protocols: 3-(Pyridine-3-sulfonamido)propanoic acid as a Versatile Multifunctional Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pursuit of novel materials and catalysts, the design of ligands is of paramount importance. A ligand's architecture—its donor atoms, flexibility, and electronic properties—dictates the structure, stability, and function of the resulting metal complex. This guide introduces 3-(Pyridine-3-sulfonamido)propanoic acid, a ligand engineered to offer a rich and tunable coordination environment. It synergistically combines three distinct functional groups onto a flexible aliphatic backbone:

  • A pyridine ring , providing a classic 'soft' N-donor site, extensively utilized in catalysis and functional materials.[1][2]

  • A sulfonamide moiety , which upon deprotonation offers an anionic N-donor and two potential O-donor sites, known to participate in coordination and confer biological activity.[3][4]

  • A carboxylic acid group , a 'hard' O-donor that can be deprotonated to a carboxylate, enabling various binding modes including monodentate, bidentate chelation, and bridging to form higher-order structures like coordination polymers.[5]

This trifunctional design allows for multiple points of attachment to a metal center, suggesting its potential to form stable chelates and intricate, multidimensional coordination polymers. The interplay between these groups, particularly their pH-dependent protonation states, provides a powerful tool for chemists to selectively tune the ligand's binding mode and, consequently, the properties of the resulting metal complexes. This document provides a comprehensive guide to the synthesis of the ligand, its coordination principles, and detailed protocols for the preparation and characterization of its metal complexes for researchers in materials science, catalysis, and drug development.

Part 1: Ligand Synthesis & Properties

The rational synthesis of the ligand is the foundational step for its use in coordination chemistry. The most direct pathway involves the coupling of pyridine-3-sulfonyl chloride with β-alanine.

Experimental Protocol: Synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid

Rationale: This procedure employs a standard Schotten-Baumann reaction, where an amine (β-alanine) reacts with a sulfonyl chloride in the presence of a base. The base neutralizes the HCl generated during the reaction, driving it to completion.

Materials:

  • Pyridine-3-sulfonyl chloride

  • β-alanine (3-aminopropanoic acid)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In the round-bottom flask, dissolve β-alanine (1.0 eq) and sodium carbonate (2.5 eq) in deionized water to form a solution.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Dissolve pyridine-3-sulfonyl chloride (1.1 eq) in DCM.

  • Add the pyridine-3-sulfonyl chloride solution dropwise to the stirring aqueous solution of β-alanine over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Transfer the reaction mixture to a separatory funnel. Remove and discard the organic (DCM) layer.

  • Wash the aqueous layer with a fresh portion of DCM (2x) to remove any unreacted sulfonyl chloride.

  • Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, washing with cold deionized water.

  • Dry the solid product under vacuum to yield 3-(Pyridine-3-sulfonamido)propanoic acid.

Physicochemical & Spectroscopic Data

The synthesized ligand should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Appearance White to off-white crystalline powder
pKa (Predicted) ~3.5-4.5 (Carboxylic Acid), ~8-9 (Sulfonamide N-H)
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Spectroscopic Data Expected Characteristics
¹H NMR Signals corresponding to pyridine ring protons, two methylene groups (-CH₂CH₂-), and exchangeable protons for COOH and NH.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1710 (C=O stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch), pyridine ring vibrations.
ESI-MS [M+H]⁺ at m/z 231.04, [M-H]⁻ at m/z 229.03.

Part 2: Principles of Coordination Chemistry

The versatility of 3-(Pyridine-3-sulfonamido)propanoic acid stems from its multiple potential coordination sites. The specific binding mode is highly dependent on the reaction conditions (especially pH), the nature of the metal ion, and the stoichiometry.

Key Coordination Sites:

  • Pyridine Nitrogen (N_py): A neutral, borderline donor that readily coordinates to a wide range of transition metals.[2]

  • Sulfonamide Group: The nitrogen can be deprotonated to form an anionic donor site. The sulfonyl oxygens can also act as weak donors.

  • Carboxylate Group: Upon deprotonation, the carboxylate offers two hard oxygen donors. It can coordinate in several ways:

    • Monodentate: One oxygen atom binds to the metal.

    • Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a stable four-membered ring.

    • Bidentate Bridging: The two oxygen atoms bind to two different metal centers, facilitating the formation of dimers or coordination polymers.

These sites can act independently or in concert to form stable chelates. The diagram below illustrates some of the plausible coordination modes.

Caption: Potential coordination modes of the ligand.

Part 3: General Protocol for Synthesis of Metal Complexes

This protocol provides a general framework for synthesizing discrete coordination complexes or coordination polymers. The choice of solvent, temperature, and reaction time are critical variables that should be optimized for each specific metal system.

Workflow for Complex Synthesis

G start Start dissolve_ligand 1. Dissolve Ligand & Base in Solvent (e.g., EtOH) start->dissolve_ligand mix 3. Combine Solutions (Dropwise addition) dissolve_ligand->mix dissolve_metal 2. Dissolve Metal Salt (e.g., M(OAc)₂) in Solvent dissolve_metal->mix react 4. React (Stir at RT or Reflux) mix->react isolate 5. Isolate Product (Filtration/Centrifugation) react->isolate wash 6. Wash Product (Solvent, H₂O) isolate->wash dry 7. Dry Product (Vacuum Oven) wash->dry characterize 8. Characterize dry->characterize

Caption: General workflow for synthesizing metal complexes.

Detailed Step-by-Step Methodology

Rationale: The ligand is first deprotonated in situ with a base to make the coordination sites available. It is then reacted with a labile metal salt. Metal acetates or nitrates are often good starting points as the counter-ions are poor ligands and less likely to interfere.

Materials:

  • 3-(Pyridine-3-sulfonamido)propanoic acid (Ligand, LH₂)

  • Metal(II) salt (e.g., Zn(OAc)₂, Cu(NO₃)₂, Co(OAc)₂)

  • Base (e.g., NaOH, triethylamine (Et₃N))

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)

Procedure:

  • Ligand Solution Preparation: In a flask, dissolve the ligand (e.g., 2 mmol) in the chosen solvent (e.g., 20 mL). Add the base (e.g., 4 mmol of Et₃N for full deprotonation to L²⁻) and stir for 15 minutes at room temperature.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol) in the same solvent (e.g., 10 mL).

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution dropwise. A color change or precipitation is often observed immediately.

  • Reaction Conditions (Choose one):

    • For Discrete Complexes: Stir the mixture at room temperature for 2-24 hours.

    • For Coordination Polymers: Heat the mixture to reflux for 4-48 hours, or transfer to a sealed Teflon-lined autoclave for solvothermal synthesis (e.g., 120-180 °C for 1-3 days).

  • Isolation: After cooling to room temperature, collect the solid product by vacuum filtration. If no solid forms, slowly evaporate the solvent or use a vapor diffusion technique with an anti-solvent (e.g., diethyl ether) to induce crystallization.

  • Purification: Wash the isolated solid with the reaction solvent followed by a non-coordinating solvent like diethyl ether to remove unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum oven at an appropriate temperature (e.g., 60 °C).

Part 4: Characterization of Coordination Complexes

Thorough characterization is essential to determine the structure and composition of the newly synthesized complexes.

TechniquePurpose & Expected Observations
FT-IR Spectroscopy Confirms coordination. Look for: • A significant shift (typically lower frequency) of the carboxylate ν(C=O) stretch from ~1710 cm⁻¹ in the free ligand to ~1610-1550 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric) in the complex. The magnitude of Δν (ν_asym - ν_sym) can indicate the carboxylate coordination mode. • Shifts in the ν(SO₂) and pyridine ring vibration bands.
Elemental Analysis (C,H,N,S) Determines empirical formula. The experimental percentages should match the calculated values for the proposed metal-ligand stoichiometry (e.g., M:L ratios of 1:1 or 1:2).
UV-Visible Spectroscopy Probes electronic structure. For d-block metals like Cu(II) or Co(II), broad, low-intensity d-d transition bands may appear in the visible region. Intense bands may indicate ligand-to-metal charge transfer (LMCT).
Single-Crystal X-ray Diffraction Provides definitive structure. This is the gold standard for unambiguously determining the metal's coordination geometry, the ligand's binding mode, bond lengths, angles, and the overall crystal packing.
Thermogravimetric Analysis (TGA) Assesses thermal stability and solvent content. TGA can reveal the temperature at which coordinated solvent molecules are lost and the onset of complex decomposition.

Part 5: Potential Applications & Future Directions

The unique combination of functional groups in 3-(Pyridine-3-sulfonamido)propanoic acid opens avenues for several applications:

  • Catalysis: The pyridine-N site can be used to anchor catalytically active metals like Palladium, Rhodium, or Iridium for cross-coupling or hydrogenation reactions.[6][7] The sulfonamide and carboxylate groups can act as ancillary ligands to tune the electronic properties and stability of the catalyst.

  • Bioinorganic Chemistry: Sulfonamides are a well-known class of antibacterial agents.[3] Coordination to metal ions like Zn(II) or Cu(II) can enhance their biological activity, offering a strategy for developing novel metallodrugs.

  • Functional Materials: The ability of the carboxylate group to act as a bridging unit makes this ligand an excellent candidate for building Metal-Organic Frameworks (MOFs) or coordination polymers.[8] These materials could exhibit interesting properties such as gas sorption, luminescence, or magnetism, depending on the choice of metal ion.

Future work should focus on systematically exploring the coordination chemistry of this ligand with a wide range of d-block and f-block metals under various synthetic conditions to build a library of new complexes and materials with tailored properties.

References

  • PubChem. 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
  • ResearchGate. Synthesis of metal complexes of sulfonamide. [Link]

  • ACS Publications. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry. [Link]

  • PubChem. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. [Link]

  • NIST WebBook. 3-Pyridinepropionic acid. [Link]

  • PubMed. Pyridine coordination chemistry for molecular assemblies on surfaces. [Link]

  • ResearchGate. Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. [Link]

  • ResearchGate. Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. [Link]

  • ResearchGate. Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. [Link]

  • Moroccan Journal of Chemistry. Transition Metal Complexes of Sulfonamide Based Schiff Bases: PreparationCharacterization and Antibacterial Activity. [Link]

  • IntechOpen. Pyridine: A Useful Ligand in Transition Metal Complexes. [Link]

  • RSC Publishing. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions. [Link]

  • MDPI. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. [Link]

  • Google Patents. Synthesis method of pyridine-3-sulfonyl chloride - CN112830892A.
  • Science Publishing Group. Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. [Link]

  • TSI Journals. Heterocyclic Sulphonamide Metal Complexes: Synthesis and Biologic. [Link]

  • Wikipedia. Propionic acid. [Link]

Sources

Application Note: Solid-Phase Synthesis Techniques for Sulfonamido-Carboxylic Acids

[1]

Abstract & Strategic Overview

The synthesis of sulfonamido-carboxylic acids is a critical workflow in the development of peptidomimetics, particularly for protease inhibitors (e.g., Matrix Metalloproteinase (MMP) inhibitors) and integrin antagonists. Unlike traditional amide bonds, the sulfonamide moiety (

This guide provides a rigorous, field-validated protocol for the solid-phase synthesis (SPS) of these scaffolds. While solution-phase methods often suffer from purification challenges due to the polarity of the sulfonamide group, SPS allows for the rapid assembly of high-purity libraries by driving reactions to completion with excess reagents and simplified filtration-based workup.

Core Strategic Decisions
  • Resin Selection: We prioritize 2-Chlorotrityl Chloride (2-CTC) resin . Unlike Wang resin, 2-CTC allows for the attachment of the first amino acid without carboxyl activation, eliminating the risk of racemization at the C-terminal chiral center. Furthermore, its extreme acid sensitivity permits cleavage under mild conditions (1% TFA), releasing the target carboxylic acid while keeping side-chain protecting groups (e.g.,

    
    , 
    
    
    ) intact if fragment condensation is required.
  • Sulfonylation Chemistry: The formation of the sulfonamide bond is less facile than amide bond formation due to the lower electrophilicity of sulfonyl chlorides compared to activated acyl species. Our protocol utilizes a Pyridine/DCM system to optimize conversion while suppressing bis-sulfonylation side reactions.

Experimental Workflow & Logic

Resin Loading (The Anchor)

Objective: Covalent attachment of the first Fmoc-amino acid to the solid support via an ester linkage.

Mechanism: Nucleophilic attack of the carboxylate on the trityl carbocation. Why 2-CTC? The steric bulk of the trityl group prevents di-peptide formation (diketopiperazine pathway) and suppresses racemization.[1]

Protocol:

  • Swelling: Place 2-CTC resin (

    
    , loading 
    
    
    ) in a fritted reaction vessel. Swell in dry DCM (
    
    
    ) for 30 min.
  • Loading: Dissolve Fmoc-Amino Acid (

    
    ) and DIPEA (
    
    
    ) in dry DCM (
    
    
    ). Add to resin.[2][1][3][4][5][6][7][8]
  • Agitation: Shake vigorously for 2 hours at room temperature.

  • Capping: Add Methanol (

    
    , 
    
    
    ) to the reaction mixture and shake for 15 min.
    • Reasoning: Methanol caps unreacted trityl chloride sites as methyl ethers, preventing non-specific binding in later steps.

  • Washing: Drain and wash with DCM (

    
    ), DMF (
    
    
    ), and DCM (
    
    
    ).
Fmoc Deprotection

Objective: Expose the N-terminal amine for functionalization.

Protocol:

  • Treat resin with 20% Piperidine in DMF (

    
    ) for 5 minutes. Drain.
    
  • Repeat treatment with fresh 20% Piperidine/DMF for 15 minutes.

  • Washing: Wash thoroughly with DMF (

    
    ) and DCM (
    
    
    ) to remove all traces of piperidine.
    • Critical Check: Perform a Kaiser Test .[3][4] The resin beads should turn deep blue, indicating free primary amines.

On-Resin Sulfonylation (The Critical Step)

Objective: Formation of the sulfonamide bond.

Challenges: Sulfonyl chlorides are moisture sensitive and less reactive than activated esters. HCl generated during the reaction must be scavenged to prevent premature cleavage of the acid-labile resin linkage.

Protocol:

  • Preparation: Swell the H-AA-O-2-CTC resin in dry DCM.

  • Reaction Cocktail: Dissolve the Sulfonyl Chloride (

    
    , 
    
    
    ) and Pyridine (
    
    
    ) in dry DCM.
    • Note: If the sulfonyl chloride is sparingly soluble, use THF or a DMF/DCM mixture.[6]

  • Coupling: Add the cocktail to the resin and shake at room temperature for 4 to 16 hours .

    • Optimization: For sterically hindered amines (e.g., Valine, Isoleucine), heat to

      
       or use DMAP (
      
      
      ) as a catalyst, though this increases the risk of bis-sulfonylation.
  • Monitoring: Wash resin with DCM. Perform a Kaiser Test .

    • Result: Beads should be colorless (negative). If blue, repeat the coupling.

  • Washing: Wash with DCM (

    
    ), DMF (
    
    
    ), and MeOH (
    
    
    ).
Cleavage and Isolation

Objective: Release the final sulfonamido-carboxylic acid.

Protocol (Mild Acid Cleavage):

  • Cocktail: Prepare a solution of 1% TFA in DCM (v/v).

  • Execution: Treat the resin with the cleavage cocktail (

    
    ) for 2 minutes. Filter the solution immediately into a flask containing water (
    
    
    ) or Pyridine to neutralize.
    • Reasoning: Prolonged exposure to acid can degrade the sulfonamide or remove side-chain protecting groups if not intended.

  • Repeat: Repeat the cleavage step

    
    .
    
  • Workup: Concentrate the combined organic filtrates under reduced pressure. The residue is often the pure product. If necessary, purify via reverse-phase HPLC or recrystallization.

Visualization: Pathway & Mechanism[10]

Synthesis Workflow Diagram[3][8]

SPS_WorkflowResin2-CTC Resin(Solid Support)Loading1. Loading(Fmoc-AA-OH + DIPEA)Resin->Loading EsterificationDeprotection2. Fmoc Removal(20% Piperidine)Loading->Deprotection -FmocSulfonylation3. Sulfonylation(R-SO2Cl + Pyridine)Deprotection->Sulfonylation Sulfonamide BondCleavage4. Cleavage(1% TFA in DCM)Sulfonylation->Cleavage AcidolysisProductFinal Product(Sulfonamido-Acid)Cleavage->Product Isolation

Caption: Step-by-step solid-phase synthesis workflow for sulfonamido-carboxylic acids using 2-CTC resin.

Sulfonylation Mechanistic Logic

MechanismAmineResin-Bound Amine(Nucleophile)IntermediateTetrahedralTransition StateAmine->Intermediate Attack on SSulfonylClSulfonyl Chloride(Electrophile)SulfonylCl->IntermediateProductSulfonamide Linkage(Stable)Intermediate->Product -Cl⁻BaseBase (Pyridine)(Proton Scavenger)Base->Product Neutralizes HCl

Caption: Mechanistic flow of the sulfonylation reaction on solid phase.

Quantitative Optimization Data

The following table summarizes optimization studies for the sulfonylation of H-Val-O-2-CTC (a sterically hindered substrate).

ConditionBaseSolventTimeConversion (%)*Notes
A DIPEA (3 eq)DCM2 h65%Incomplete; DIPEA salt precipitation observed.
B Pyridine (3 eq)DCM2 h85%Improved solubility of intermediates.
C Pyridine (6 eq) DCM 4 h >99% Optimal condition.
D DIPEA + DMAPDMF2 h95%12% Bis-sulfonylation byproduct detected.

*Conversion determined by HPLC analysis of crude cleavage product.

Troubleshooting & Quality Control

Bis-Sulfonylation
  • Symptom: Mass spectrum shows

    
     peak.
    
  • Cause: Primary sulfonamides can be sufficiently acidic to be deprotonated by strong bases and react with a second equivalent of sulfonyl chloride.

  • Solution: Avoid DMAP. Use Pyridine or Collidine (weaker bases) instead of DIPEA. Reduce reaction time.

Incomplete Coupling
  • Symptom: Positive Kaiser test (blue) after 4 hours.

  • Cause: Steric hindrance or deactivated sulfonyl chloride (hydrolysis).

  • Solution:

    • "Double Couple": Filter, wash, and add fresh reagents.

    • Check Sulfonyl Chloride quality: Hydrolyzed reagent (

      
      ) will not react. Recrystallize or distill the reagent if necessary.
      
Premature Cleavage
  • Symptom: Low yield; product found in the waste during washing steps.

  • Cause: HCl generation during sulfonylation cleaves the sensitive 2-CTC ester linkage.

  • Solution: Ensure sufficient base (Pyridine) is present to neutralize HCl immediately. Do not use prolonged reaction times (>16h) unless necessary.

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze". Tetrahedron Letters. (Foundational paper on 2-CTC resin).

  • BenchChem Technical Support. (2025). "Optimization of Sulfonamide Synthesis". BenchChem.[7][9] (General sulfonylation protocols).

  • Luxembourg Bio Technologies. (2013). "Sulfonamide Synthesis via Oxyma-O-sulfonates". Eur. J. Org.[8] Chem. (Alternative activation strategies).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[2][5][9] Chemical Reviews. (Comprehensive guide on protecting group orthogonality).

  • Merck Millipore. "2-Chlorotrityl chloride resin Protocol". Novabiochem. (Standard loading and cleavage protocols).

Application Note: Crystallization Methods for High-Purity 3-(Pyridine-3-sulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Pyridine-3-sulfonamido)propanoic acid is a molecule of interest in pharmaceutical development due to its structural motifs: a pyridine ring, a sulfonamide linkage, and a carboxylic acid. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents.[1][2] The propanoic acid moiety can influence solubility and pharmacokinetic properties, while the pyridine ring provides a basic handle that can be critical for formulation and biological interactions.[3][4]

In the synthesis of active pharmaceutical ingredients (APIs), achieving high purity and a stable, well-defined crystalline form is paramount. The final crystallization step is a critical unit operation that dictates particle size distribution, polymorphism, and impurity profile, all of which can impact bioavailability, stability, and manufacturability. Due to the rigid nature of the sulfonamide functional group, these compounds are typically crystalline.[1] However, the presence of multiple functional groups with hydrogen bonding capabilities in 3-(Pyridine-3-sulfonamido)propanoic acid suggests a propensity for polymorphism, where the same molecule packs into different crystal structures.[5][6]

This application note provides a comprehensive guide to developing robust crystallization protocols for 3-(Pyridine-3-sulfonamido)propanoic acid. We will explore several strategic approaches, including cooling crystallization, anti-solvent crystallization, and pH-swing reactive crystallization, complete with detailed protocols and the underlying scientific rationale. The objective is to provide researchers and drug development professionals with a systematic framework for producing this compound with high chemical purity and a consistent crystalline form.

Part 1: Physicochemical Profile & Solvent Screening

A thorough understanding of the molecule's properties is the foundation for designing an effective crystallization process. Given the structure of 3-(Pyridine-3-sulfonamido)propanoic acid, we can predict its amphoteric nature, with an acidic carboxylic acid (pKa ~3-5) and a basic pyridine ring (pKa ~3-5).[7] This dual nature makes its solubility highly dependent on pH.

Rationale for Solvent Selection

The goal of solvent screening is to identify a suitable solvent or solvent system that exhibits a high solubility for the compound at an elevated temperature and a low solubility at a lower temperature (for cooling crystallization) or to find a miscible solvent/anti-solvent pair (for anti-solvent crystallization). A diverse set of solvents should be screened to probe different intermolecular interactions.

Protocol: Isothermal Solubility Screening
  • Preparation: Add a known excess amount (e.g., 100 mg) of crude 3-(Pyridine-3-sulfonamido)propanoic acid to a series of vials.

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling & Analysis: Centrifuge the vials to separate the undissolved solid. Carefully extract a known volume of the supernatant, dilute it appropriately, and determine the concentration using a calibrated High-Performance Liquid Chromatography (HPLC) method.

  • Data Compilation: Calculate the solubility in mg/mL for each solvent and compile the results.

Representative Solubility Data

The following table presents hypothetical solubility data to guide method development.

SolventClassDielectric Constant (Approx.)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Suitability Notes
WaterPolar Protic80.1< 1 (as free acid)~5 (as free acid)Low solubility. Potential for pH swing.
MethanolPolar Protic32.725> 200Good candidate for cooling crystallization.
EthanolPolar Protic24.515> 150Good candidate for cooling crystallization.
AcetonePolar Aprotic20.750> 300High solubility. Potential as a primary solvent.
AcetonitrilePolar Aprotic37.510> 100Moderate candidate for cooling crystallization.
Ethyl AcetateModerately Polar6.0< 2~20Potential anti-solvent or co-solvent.
TolueneNon-polar2.4< 0.1< 1Excellent candidate for an anti-solvent.
HeptaneNon-polar1.9< 0.1< 0.1Excellent candidate for an anti-solvent.

Note: Data is illustrative and should be determined experimentally.

Part 2: Crystallization Methodologies

Based on the solubility screen, several crystallization strategies can be employed. The choice depends on the specific purity requirements, desired particle size, and scalability of the process.

Method A: Cooling Crystallization

Principle: This classic technique relies on the principle that the solubility of the compound in a selected solvent is significantly higher at elevated temperatures than at lower temperatures. By dissolving the compound at a high temperature to create a saturated or near-saturated solution and then cooling it in a controlled manner, the solution becomes supersaturated, driving nucleation and crystal growth.[5]

  • Dissolution: In a jacketed reactor vessel, charge the crude 3-(Pyridine-3-sulfonamido)propanoic acid and a suitable volume of ethanol (e.g., 10 mL per gram of crude material).

  • Heating: While stirring, heat the mixture to 70-75 °C until all solids are completely dissolved.

  • Clarification (Optional): If the solution is not clear, perform a hot filtration through a pre-heated filter to remove any insoluble impurities.

  • Controlled Cooling: Program the reactor to cool the solution from 75 °C to 5 °C over a period of 4-6 hours (a linear cooling rate of ~15-20 °C/hour is a good starting point). Slower cooling generally promotes the growth of larger, more well-defined crystals.[8]

  • Maturation: Hold the resulting slurry at 5 °C with gentle agitation for at least 2 hours to maximize the yield.

  • Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the filter cake with a small amount of cold (5 °C) ethanol to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.

Cooling_Crystallization A Charge Crude API & Ethanol B Heat to 75°C (Dissolution) A->B C Hot Filtration (Optional) B->C If needed D Controlled Cooling to 5°C (4-6h) B->D If no filtration C->D E Age Slurry (2h at 5°C) D->E F Filter & Isolate Crystals E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum (40-50°C) G->H I High-Purity API H->I

Fig. 1: Workflow for Cooling Crystallization.
Method B: Anti-Solvent Crystallization

Principle: This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, creating the supersaturation necessary for crystallization.[8][9][10] The rate of anti-solvent addition is a critical parameter that controls the level of supersaturation and, consequently, the crystal size and morphology.[11]

  • Dissolution: At room temperature (20-25 °C), dissolve the crude 3-(Pyridine-3-sulfonamido)propanoic acid in a minimal amount of acetone (e.g., 5 mL per gram).

  • Anti-Solvent Addition: While stirring the solution vigorously, add toluene (the anti-solvent) dropwise using an addition funnel or a syringe pump. A slow addition rate is crucial to avoid "oiling out" and to promote crystal growth over rapid precipitation.[5]

  • Induce Crystallization: Continue adding toluene until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Crystal Growth: Once turbidity appears, stop the addition and allow the system to equilibrate with continued stirring for 1-2 hours to allow for crystal growth.

  • Complete Precipitation: Resume the slow addition of toluene (e.g., another 5-10 volumes relative to the initial acetone volume) to maximize the yield.

  • Maturation: Stir the resulting slurry at room temperature for an additional 2-4 hours.

  • Isolation & Washing: Isolate the crystals by filtration and wash the cake with a small amount of a toluene/acetone mixture (e.g., 90:10 v/v).

  • Drying: Dry the crystals under vacuum at 40-50 °C.

Anti_Solvent_Crystallization A Dissolve Crude API in Acetone (Solvent) B Slowly Add Toluene (Anti-Solvent) A->B C Observe Turbidity (Nucleation) B->C D Equilibrate & Grow (1-2h) C->D E Continue Toluene Addition to Maximize Yield D->E F Age Slurry (2-4h) E->F G Filter, Wash, & Dry F->G H High-Purity API G->H

Fig. 2: Workflow for Anti-Solvent Crystallization.
Method C: Reactive Crystallization (pH Swing)

Principle: This powerful technique leverages the amphoteric nature of the molecule. The compound's solubility is dramatically increased at high or low pH due to salt formation. By dissolving the compound as a salt in an aqueous solution and then carefully adjusting the pH back towards its isoelectric point, the solubility of the neutral free-acid form decreases sharply, causing it to crystallize out of solution.[12][13] This method is often highly effective at rejecting impurities that have different solubility profiles.[14][15]

  • Basification & Dissolution: Suspend the crude 3-(Pyridine-3-sulfonamido)propanoic acid in deionized water (e.g., 15 mL per gram). While stirring, slowly add an aqueous solution of 1 M Sodium Hydroxide (NaOH) until the solid completely dissolves and the pH reaches > 9. This forms the highly soluble sodium salt.

  • Clarification: Filter the basic solution to remove any base-insoluble impurities.

  • Acidification & Crystallization: Transfer the clear solution to a clean, jacketed reactor. While stirring vigorously, slowly add 1 M Hydrochloric Acid (HCl) dropwise. The product will begin to precipitate as the pH approaches its isoelectric point.

  • pH Control: Continue adding acid until the pH of the slurry is approximately 3.5-4.5 (this target should be optimized experimentally). Monitor the pH closely.

  • Maturation: Stir the slurry at room temperature for 2-3 hours to allow the crystallization to complete and for any potential polymorphic transformations to stabilize.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the crystals under vacuum at 40-50 °C.

pH_Swing_Crystallization A Suspend Crude API in Water B Add 1M NaOH to pH > 9 (Dissolution) A->B C Filter to Remove Insolubles B->C D Slowly Add 1M HCl to pH ~4 C->D E Precipitation of Free Acid D->E F Age Slurry (2-3h) E->F G Filter, Wash with Water, & Dry F->G H High-Purity API G->H

Fig. 3: Workflow for pH Swing Reactive Crystallization.

Part 3: Post-Crystallization Analysis & Quality Control

Verifying the success of the crystallization requires rigorous analytical testing. This self-validating step is essential to confirm that the desired purity and solid form have been achieved.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the chemical purity of pharmaceutical compounds.[16][17][18] It separates the main compound from any process impurities or degradation products, allowing for precise quantification.[19]

  • Standard Preparation: Prepare a stock solution of a reference standard of 3-(Pyridine-3-sulfonamido)propanoic acid at a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the crystallized material to the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and calculate the area percent of the main peak relative to all other peaks in the chromatogram.

SamplePurity by HPLC (Area %)Key Impurity Profile
Crude Material95.2%Starting materials, synthesis by-products
After Cooling Cryst.99.5%Significant reduction in all impurities
After Anti-Solvent Cryst.99.7%Excellent rejection of polar impurities
After pH Swing Cryst.99.8%Superior rejection of both polar and non-polar impurities
Solid-State Characterization

It is critical to characterize the solid form of the final product, as different polymorphs can have different physical properties.[5]

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of a material.[20][21] Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint.[22][23][24] Consistent XRPD patterns across batches confirm control over the crystallization process.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[25] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[26][27][28] A single, sharp melting endotherm is indicative of a pure, single crystalline form.

Conclusion

The successful crystallization of 3-(Pyridine-3-sulfonamido)propanoic acid hinges on a systematic approach that begins with a comprehensive solvent screen and leads to the rational selection and optimization of a crystallization method. Cooling crystallization, anti-solvent crystallization, and pH-swing reactive crystallization are all viable and powerful techniques for purifying this compound. The choice of method will depend on the specific impurity profile of the crude material and the desired final product attributes. Rigorous in-process control (e.g., cooling rate, anti-solvent addition rate, pH) and comprehensive final product analysis using HPLC, XRPD, and DSC are essential to ensure the consistent production of a high-purity, single-polymorph API suitable for further pharmaceutical development.

References

  • Sulfonamide - Wikipedia. Wikipedia. [Link]

  • Antisolvent Crystallization. RISE. [Link]

  • DSC Analysis Guide: Thermal Testing Insights. Torontech. [Link]

  • CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.
  • Assessing the Effects of Process Temperature on Crystallization Kinetics of Polyphenylene Sulfide Utilizing Differential Scanning Calorimetry (DSC). TA Instruments. [Link]

  • 3-(Pyridin-3-yl)propanoic acid | C8H9NO2. PubChem. [Link]

  • Development of a new pH-swing CO2 mineralization process with a recyclable reaction solution. ResearchGate. [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. University of the Pacific. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. MDPI. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. [Link]

  • XRPD for Small Molecule Drugs. DANNALAB. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Research and Applications. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • What are the Growing Uses of XRD in Polymorph Screening. Drawell. [Link]

  • Unraveling the Potential of Electrochemical pH-Swing Processes for Carbon Dioxide Capture and Utilization. PMC. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. ResearchGate. [Link]

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • 3-[(Pyridin-2-yl)disulfanyl]propanoic acid Properties. EPA. [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • What's pH Swing? The Science Behind Aeon Blue's Carbon Capture Tech. YouTube. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • (PDF) pH Swing Cycle for CO2 Capture Electrochemically Driven through Proton-Coupled Electron Transfer. ResearchGate. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Propionic acid - Wikipedia. Wikipedia. [Link]

  • HPLC in Pharmaceutical Applications. Lab Manager. [Link]

  • Reactive Crystallization Modeling for Process Integration Simulation. PSE Community.org. [Link]

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. MDPI. [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Polymer Crystallization by Thermal Analysis. Mettler Toledo. [Link]

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Troubleshooting & Optimization

Troubleshooting solubility issues of sulfonamido propanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting solubility issues with sulfonamido propanoic acid derivatives in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired compound concentrations for their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed, effective decisions in the laboratory.

Core Concepts: Understanding the Molecule

A sulfonamido propanoic acid molecule possesses two key ionizable protons that dictate its solubility behavior: the carboxylic acid proton and the sulfonamide proton.

  • Carboxylic Acid Group (-COOH): This is the more acidic of the two functional groups. The pKa of a simple propanoic acid is approximately 4.87[1][2]. Substitution on the molecule will alter this value, but it will generally remain in the weakly acidic range. Below this pKa, the group is predominantly in its neutral, less soluble form. Above this pKa, it deprotonates to the highly soluble carboxylate anion (-COO⁻).

  • Sulfonamide Group (-SO₂NH-): The acidity of the sulfonamide proton can vary widely depending on the surrounding molecular structure but is generally much weaker than the carboxylic acid. The pKa for sulfonamides can range from ~6 to 11[3][4]. This group's ionization state becomes critical at neutral to alkaline pH.

This dual-acidic nature means the molecule's net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution. At low pH, both groups are protonated and neutral, leading to very low intrinsic solubility. As the pH increases, the carboxylic acid deprotonates first, followed by the sulfonamide at a higher pH, creating a more soluble anionic species.

Diagram: pH-Dependent Ionization of Sulfonamido Propanoic Acid

G cluster_low_ph Low pH (e.g., pH < 3) cluster_mid_ph Mid-Range pH (e.g., pH 5-8) cluster_high_ph High pH (e.g., pH > 10) Low_pH R-SO₂NH-CH₂CH₂-COOH (Neutral, Poorly Soluble) Mid_pH R-SO₂NH-CH₂CH₂-COO⁻ (Anionic, More Soluble) Low_pH->Mid_pH + OH⁻ (pKa ~4-5) High_pH R-SO₂N⁻-CH₂CH₂-COO⁻ (Dianionic, Highly Soluble) Mid_pH->High_pH + OH⁻ (pKa ~9-11)

Caption: Ionization states of sulfonamido propanoic acid at varying pH.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both the reasoning and actionable protocols to resolve them.

Issue 1: Compound has very low solubility in neutral water.

Q: I've tried dissolving my sulfonamido propanoic acid in deionized water (pH ~6-7), and it won't go into solution. Why is this happening and what is my first step?

A: This is the expected behavior for this class of compounds. At neutral pH, the carboxylic acid group is likely deprotonated (anionic), but the sulfonamide group is still protonated (neutral). While this mono-anion is more soluble than the fully neutral form, the overall molecule may still possess significant hydrophobicity, leading to poor aqueous solubility. The intrinsic solubility of the un-ionized form is often very low[5][6].

Your first and most critical step is to perform a pH-solubility profile . This experiment is fundamental to understanding your compound's behavior and is the most direct way to enhance solubility for ionizable molecules[6][7]. Most weak acids become significantly more soluble at pH values at least 2 units above their pKa, where they exist predominantly in their ionized salt form[6][8].

Protocol: pH-Solubility Profile Determination
  • Prepare a Series of Buffers: Prepare a range of buffers spanning from pH 2 to pH 10 (e.g., phosphate, acetate, borate buffers). Ensure the buffer strength is adequate (typically 25-50 mM) to resist pH changes upon compound addition[9].

  • Compound Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h) until the concentration plateaus[6].

  • Sample Preparation: After equilibration, filter the samples through a 0.22 µm or 0.45 µm filter (ensure the filter material does not bind your compound) or centrifuge at high speed to pellet the excess solid.

  • Quantification: Accurately dilute the clear supernatant and measure the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each solution. This plot will reveal the optimal pH range for solubilizing your compound.

Issue 2: pH adjustment is insufficient or not viable for the intended experiment.

Q: I performed a pH-solubility profile and found my compound is soluble at pH 8.5. However, my cell-based assay requires a pH of 7.4. At pH 7.4, the solubility is still too low. What are my next steps?

A: This is a common scenario where the required experimental pH is incompatible with the optimal pH for solubility. In this case, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic solutes[7][10].

Co-solvent Selection and Optimization

The choice of co-solvent depends on the specific assay's tolerance. For in-vitro assays, DMSO and Ethanol are common, while for in-vivo formulations, Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG 400) are frequently used[11][12].

Co-solventTypical Starting Conc.ProsCons
DMSO 0.1% - 1% (Cell-based)High solubilizing power for many compounds.Can be toxic to cells at >1%; can interfere with some assays.
Ethanol 1% - 5%Biocompatible at low concentrations; volatile.Lower solubilizing power than DMSO for very nonpolar compounds.
PEG 400 5% - 20%Low toxicity; commonly used in formulations.[11]Can be viscous; may not be suitable for all analytical methods.
Propylene Glycol 5% - 20%Good safety profile; used in oral and injectable formulations.May cause hemolysis at high concentrations in injectables.
Protocol: Co-solvent Screening
  • Prepare Stock Solution: Dissolve a high concentration of your compound in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your final aqueous buffer (e.g., your pH 7.4 assay medium).

  • Observe for Precipitation: Visually inspect each dilution for any signs of cloudiness or precipitate. This can happen when the co-solvent concentration becomes too low to maintain solubility, a phenomenon known as "crashing out"[6].

  • Determine Maximum Allowable Concentration: Identify the highest concentration of your compound that remains in solution at an acceptable final co-solvent concentration for your experiment.

Diagram: Troubleshooting Workflow for Solubility Issues

G start Poor Solubility of Sulfonamido Propanoic Acid ph_adjust Step 1: Perform pH-Solubility Profile start->ph_adjust sol_ok Solubility Sufficient? ph_adjust->sol_ok ph_compat Is Optimal pH Compatible with Assay? sol_ok->ph_compat No finish_ok Proceed with Experiment sol_ok->finish_ok Yes cosolvent Step 2: Use Co-solvents (DMSO, EtOH, PEG 400) ph_compat->cosolvent No ph_compat->finish_ok Yes cosolvent_ok Solubility Sufficient? cosolvent->cosolvent_ok advanced Step 3: Advanced Strategies (Salt Formation, Complexation) cosolvent_ok->advanced No cosolvent_ok->finish_ok Yes finish_fail Re-evaluate Compound or Formulation Strategy advanced->finish_fail

Caption: A stepwise decision tree for troubleshooting solubility.

Issue 3: Compound precipitates upon dilution of a co-solvent stock.

Q: My compound is fully dissolved in 100% DMSO, but it crashes out when I add it to my aqueous cell culture medium. How can I fix this?

A: This is a classic workup problem caused by a rapid change in solvent environment[13]. The DMSO creates a favorable environment, but when diluted into the overwhelmingly aqueous medium, the compound is suddenly in a solvent where it is no longer soluble, causing it to precipitate.

Troubleshooting Steps:
  • Reduce Stock Concentration: The simplest fix is often to lower the concentration of your DMSO stock solution. A 50 mM stock is more likely to precipitate upon dilution than a 10 mM stock.

  • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the final medium, perform a 1:10 dilution into the medium first, while vortexing vigorously, and then perform subsequent dilutions from this intermediate stock. This gradual reduction in organic solvent concentration can sometimes prevent shocking the system[6].

  • Increase Final Co-solvent Concentration: If your assay allows, slightly increase the final percentage of DMSO. For example, if you are aiming for 0.1% and seeing precipitation, test if 0.5% solves the problem and is still tolerated by your cells.

  • Evaluate Alternative Co-solvents: Some compounds that precipitate from DMSO stocks are more stable when diluted from Ethanol or PEG 400 stocks. It is worth screening other pharmaceutically acceptable solvents[11].

Issue 4: The compound's intrinsic solubility is extremely low, even with pH and co-solvent adjustments.

Q: I've tried everything above, but I still can't reach my target concentration for a pre-clinical formulation. What advanced options should I consider?

A: When basic techniques fail, you must turn to more advanced formulation strategies. For a compound like sulfonamido propanoic acid, the most logical next step is salt formation .

Salt Formation: This chemical modification involves reacting your acidic compound with a suitable base to form a salt, which is a crystalline solid with its own unique (and often much higher) aqueous solubility and dissolution rate[14][15]. For this to be effective, there must be a sufficient difference between the pKa of your acid and the pKa of the base used. A general guideline is a ΔpKa > 3 to ensure complete proton transfer and stable salt formation[16][17].

  • How it Works: Since your compound has two acidic protons, you can form either a mono-salt (reacting with the more acidic carboxylic acid) or a di-salt (reacting with both protons). Reacting the carboxylic acid (pKa ~4-5) with a base like Tromethamine (TRIS, pKa ~8.1) or Sodium Hydroxide would readily form a salt. This salt form can dramatically increase solubility by preventing the compound from existing in its poorly soluble neutral form in the solid state[8][15].

Other Advanced Methods:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the nonpolar parts of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility[10][14].

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can create amorphous forms of the drug, which are more soluble than their crystalline counterparts[18].

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range dramatically increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation[14][18].

The selection of these advanced methods often requires specialized formulation expertise and equipment.

References
  • PubChem. 3-(4-Methylbenzenesulfonamido)propanoic acid. National Center for Biotechnology Information. [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. 1941;1(4182):318. [Link]

  • Savjani KT, Gajjar AK, Savjani JK. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012;2012:195727. [Link]

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  • McCabe T, O'Boyle NM, Glennon JD, et al. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. 2019;10(25):6310-6322. [Link]

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  • Kumar V, Singh P, Singh S, et al. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 2022;5(11):1-10. [Link]

  • Almanza-García L, Delgado DR, Peña MÁ, et al. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules. 2023;28(17):6385. [Link]

  • ResearchGate. The pK a values of the sulfonamides investigated. [Link]

  • University of Rochester. Troubleshooting: The Workup. [Link]

  • Schwartz L, Flippin HF, Reinhold JG. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology. 1943;49(4):515-520. [Link]

  • FooDB. Showing Compound propanoate (FDB031132). [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Jain A, Banga AK. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 2010;2(1):21-27. [Link]

  • Almanza-García L, Delgado DR, Peña MÁ, et al. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules. 2024;29(1):164. [Link]

  • ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

  • Behera AL, Sahoo SK, Patil SV, et al. Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre. 2010;2(2):310-318. [Link]

  • Almanza-García L, Delgado DR, Peña MÁ, et al. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 to 318.15 K. Molecules. 2022;27(24):9016. [Link]

  • Park YJ, Koyama H, Yoshida R, et al. pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Pharmaceutical Sciences. 2002;91(1):95-103. [Link]

  • AZoLifeSciences. How to Achieve Drug Solubility. [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Gąsiorowska J, Hnatejko Z, Wyrwas B, et al. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules. 2021;26(24):7622. [Link]

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  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]

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Purification strategies for sulfonamide derivatives via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of sulfonamide derivatives via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification process. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding sulfonamide purification.

Q1: Why do my sulfonamide spots or peaks tail so severely on a standard silica gel column?

A: This is the most frequent issue and stems from the dual nature of both the sulfonamide and the silica gel. Standard silica gel has a surface covered in silanol groups (Si-OH), which are weakly acidic.[1][2] Sulfonamide derivatives often contain basic functional groups (like amines) which can undergo strong secondary interactions with these acidic silanols.[3][4][5] This strong, non-ideal interaction leads to a slow, uneven release of the compound from the stationary phase, resulting in a "tailing" peak.[6]

Q2: What is the quickest way to fix peak tailing for a sulfonamide?

A: The fastest and most common solution is to add a mobile phase modifier.

  • For Basic Sulfonamides: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent (typically 0.1-1% v/v).[7][8] The TEA will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your basic compound and allowing for a much more symmetrical peak shape.[8]

  • For Acidic Sulfonamides: If your sulfonamide has an acidic proton (e.g., the N-H of the sulfonamide group itself), the silica surface can deprotonate it, causing it to bind too strongly. Adding a small amount of a weak acid like acetic acid (AcOH) to the eluent can suppress this ionization, improving the peak shape.[9][10]

Q3: My sulfonamide seems to be decomposing on the column. How can I confirm this and prevent it?

A: Compound instability on silica is a known issue, as the acidic surface can catalyze degradation.[11] To check for this, run a simple 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then dry the plate, turn it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that new compounds are forming on the plate, and your compound is likely unstable on silica.[11] To prevent this, you can deactivate the silica gel by pre-flushing the column with an eluent containing a modifier like triethylamine or consider using a less acidic stationary phase like alumina or a functionalized silica (e.g., amino-propylated silica).[12][13]

Q4: Should I use wet or dry loading for my sulfonamide sample?

A: The choice depends on your sample's solubility.

  • Wet Loading: This is preferred if your compound is readily soluble in a minimal amount of the initial mobile phase.[14] Critical Rule: Never dissolve your sample in a solvent that is stronger (more polar in normal phase) than your mobile phase, as this will cause severe band broadening and poor separation.[14]

  • Dry Loading: This is the best method if your sample has poor solubility in the starting eluent.[14][15] Adsorb your crude product onto a small amount of silica gel (or another inert solid like Celite), evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[13] This ensures the sample is introduced as a very narrow, concentrated band.

Advanced Troubleshooting Guide

This section provides in-depth solutions to more complex separation problems, organized by the issue encountered.

Problem 1: Poor Resolution Between Product and Impurities

Even with a symmetrical peak, your desired sulfonamide may co-elute with a stubborn impurity, often the unreacted starting amine or sulfonyl chloride.

Root Cause Analysis: The polarity difference between your product and the impurity is insufficient for the chosen stationary and mobile phase system. The selectivity of the system is too low.[16]

Solutions & Protocols:

  • Optimize the Mobile Phase System:

    • Decrease Polarity Drastically: If your compounds are eluting too quickly (high Rf on TLC), the mobile phase is too strong. Switch to a less polar solvent system. For example, move from 50% Ethyl Acetate (EtOAc) in Hexane to 20% EtOAc in Hexane.

    • Change Solvent Selectivity: If simply changing the polarity ratio doesn't work, you need to change the fundamental nature of the eluent. Solvents are grouped by their selectivity properties. If a Hexane/EtOAc system (a common choice) fails, try a solvent from a different selectivity group, such as Dichloromethane/Methanol.[16] This alters the specific intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds and the mobile phase, which can dramatically change the elution order and improve separation.[17]

  • Employ Gradient Elution: An isocratic (constant solvent composition) elution may not be suitable for complex mixtures.[16] A gradient elution, where the polarity of the mobile phase is gradually increased over time, can sharpen peaks and improve the separation of compounds with very different polarities.[16]

    Protocol: Developing a Gradient Method

    • Scout with TLC: Find a "weak" eluent where your desired compound has an Rf of ~0.1 and a "strong" eluent where it has an Rf of ~0.5.

    • Set Initial Conditions: Start the column with 100% of the weak eluent.

    • Run the Gradient: After loading your sample, gradually increase the percentage of the strong eluent. A typical linear gradient might go from 0% to 50% of the strong eluent over 10-15 column volumes.

    • Hold and Flush: After the gradient, flush the column with a high concentration of the strong eluent to remove any remaining highly polar impurities.

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction with the stationary phase is the problem.

    • Amino-Propylated Silica (NH-Silica): This is an excellent alternative to standard silica for purifying basic sulfonamides.[2][18] The amino groups on the surface give it a basic character, preventing the strong ionic interactions that cause tailing and poor separation of basic compounds.[2] This often allows for purification without needing basic modifiers in the eluent.[18]

    • Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina can be very effective for purifying acid-sensitive compounds. Neutral alumina is a good general-purpose alternative to silica.

Problem 2: Low or No Recovery of the Product

You've run the column, but upon analyzing the fractions, you find very little or none of your expected product.

Root Cause Analysis: This issue points to one of two possibilities: either the compound never eluted from the column, or it eluted much faster than anticipated and was missed.

Solutions & Protocols:

  • Check for Irreversible Adsorption/Decomposition: As mentioned in the FAQs, your compound may be irreversibly binding to or decomposing on the silica.[11] If you suspect this, you must change your strategy.

    • Deactivate the Silica: Before your next attempt, flush the packed column with 2-3 column volumes of your eluent containing 1% triethylamine.[13] Discard this flush, then run the column as normal. This deactivates the most aggressive acidic sites.

    • Switch to a Different Adsorbent: Use alumina or NH-Silica as described above.

  • Check the "Solvent Front": If you loaded your sample in a solvent significantly more polar than the mobile phase, the compound may have been carried down the column with the loading solvent, eluting immediately in the first few fractions (the "solvent front").[11]

    • Action: Always concentrate the very first fractions collected from the column and check them by TLC. If you find your product here, the problem was your loading technique. Re-run the purification using the dry loading method or by dissolving the sample in the weakest possible solvent.[14]

  • Consider Solubility Issues during Elution: Sometimes a compound dissolves well in the loading solvent but has poor solubility in the mobile phase. This can cause it to precipitate at the top of the column, only to be slowly washed off over many fractions, leading to very dilute, hard-to-detect fractions.[11]

    • Action: If you suspect this, try concentrating a large block of fractions where you expected your compound to elute and re-analyze by TLC.[11] If this is the case, you need to find a mobile phase system that is a better solvent for your compound.

Data & Visualization

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solutions & Key Actions
Peak Tailing Strong secondary interactions between basic/acidic analyte and acidic silanol groups on silica.[3][5]Add a modifier to the mobile phase: 0.1-1% Triethylamine for basic compounds[8]; 0.1-1% Acetic Acid for acidic compounds.[9]
Poor Resolution Insufficient difference in polarity/selectivity between compounds in the chosen system.[16]1. Change eluent selectivity (e.g., Hex/EtOAc to DCM/MeOH).2. Implement a gradient elution.[16]3. Switch stationary phase (e.g., to NH-Silica).[18]
Low/No Recovery 1. Irreversible adsorption or decomposition on silica.[11]2. Compound eluted in the solvent front.[11]3. Poor solubility in the mobile phase.1. Deactivate silica with TEA[13] or use alumina.2. Check first fractions; use dry loading method.[14]3. Choose a mobile phase that better dissolves the compound.
Compound Streaks Sample overload or poor solubility.[5]1. Reduce the amount of sample loaded on the column.2. Use the dry loading technique.[14]
Diagrams

Workflow cluster_prep 1. Pre-Column Analysis cluster_column 2. Column Preparation & Execution cluster_post 3. Analysis & Isolation TLC Analyze Crude Mixture by TLC (Test various solvent systems) Stability Check Compound Stability (2D TLC if needed) TLC->Stability Pack Pack Column with Silica Gel (Slurry packing recommended) Stability->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute with Optimized Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Evaporate Solvent to Isolate Product Combine->Isolate

Caption: General workflow for sulfonamide purification.

Troubleshooting Start Problem Detected: Poor Separation Tailing Are peaks tailing or streaking? Start->Tailing Resolution Are peaks symmetrical but too close together? Start->Resolution Tailing->Resolution No Sol_Tailing Add Mobile Phase Modifier (e.g., 0.5% TEA or AcOH) Tailing->Sol_Tailing Yes Sol_Res1 Decrease Eluent Polarity (e.g., 30% EtOAc -> 15% EtOAc) Resolution->Sol_Res1 Yes Sol_Res2 Change Eluent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) Sol_Res1->Sol_Res2 Sol_Res3 Switch to Different Stationary Phase (e.g., NH-Silica) Sol_Res2->Sol_Res3

Caption: Decision tree for troubleshooting poor separation.

References

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography . ResearchGate. Available from: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly . Letters in Applied NanoBioScience. Available from: [Link]

  • Sulfonamide purification process. Google Patents.
  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? . ResearchGate. Available from: [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available from: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC . National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? . Phenomenex. Available from: [Link]

  • Some Useful and Practical Tips for Flash Chromatography . EPFL. Available from: [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? . Welch Materials. Available from: [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. Available from: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD . National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography . Taylor & Francis Online. Available from: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art . MDPI. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography . ACD/Labs. Available from: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography . BUCHI. Available from: [Link]

  • Is there an easy way to purify organic amines? . Biotage. Available from: [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas . LCGC International. Available from: [Link]

  • Amino Silica Gel . Sorbent Technologies, Inc. Available from: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography . Teledyne ISCO. Available from: [Link]

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography . Biotage. Available from: [Link]

  • Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. Available from: [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. Available from: [Link]

  • Ransom Jones - Flash Column Loading . Sorbent Technologies, Inc. Available from: [Link]

  • Use of Glacial Acetic Acid in Mobile Phase . Chromatography Forum. Available from: [Link]

  • HPLC Peak Tailing . Axion Labs. Available from: [Link]

  • Schiff base functionalized silica gel for simultaneous separation and preconcentration of Cu(II), Ni(II), and Cd(II) in pharmaceuticals and water samples . National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials. Available from: [Link]

  • The Methods of Sample Loading in Flash Column . Hawach. Available from: [Link]

  • Preparing & loading the column . University of York, Chemistry Teaching Labs. Available from: [Link]

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Minimizing side reactions during the hydrolysis of sulfonamide esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic challenges associated with the chemoselective hydrolysis of ester moieties in the presence of sulfonamide groups.

When working with complex substrates—such as N-sulfonyl amino acid esters or sulfonamide-containing prodrugs—researchers frequently encounter competing side reactions. This guide synthesizes field-proven protocols, thermodynamic principles, and authoritative literature to help you design self-validating, high-yield workflows.

Mechanistic Insights: Competing Pathways

To troubleshoot effectively, we must first understand the causality of the side reactions. The sulfonamide group (–SO₂NHR) is strongly electron-withdrawing. In substrates like N-sulfonyl amino acid esters, this inductive effect significantly increases the acidity of the adjacent alpha-proton. Consequently, under standard alkaline saponification conditions, the rate of alpha-proton abstraction can compete with nucleophilic attack on the ester carbonyl, leading to rapid racemization[1]. Furthermore, while the S–N bond is generally stable, harsh acidic environments or specific metal-oxide catalysts can trigger unintended S–N bond cleavage[2].

MechanisticPathways Start N-Sulfonyl Amino Acid Ester (Starting Material) Hydrolysis Ester Hydrolysis (Desired Pathway) Start->Hydrolysis Mild Base / Enzyme Epimerization Alpha-Proton Abstraction (Racemization) Start->Epimerization Strong Base / Prolonged Time SNCleavage S-N Bond Cleavage (Degradation) Start->SNCleavage Harsh Acid / Metal Catalysis Product N-Sulfonyl Amino Acid (High %ee) Hydrolysis->Product Racemate Racemic Mixture (Low %ee) Epimerization->Racemate Fragments Sulfonic Acid + Amine (Loss of Yield) SNCleavage->Fragments

Competing mechanistic pathways during the hydrolysis of N-sulfonyl amino acid esters.

Troubleshooting Guide & FAQs

Q1: Why am I observing complete racemization during the base-catalyzed hydrolysis of my N-sulfonyl amino acid ester? A1: This is a classic thermodynamic issue. The strong electron-withdrawing nature of the sulfonamide group stabilizes the formation of an enolate intermediate at the alpha-carbon. When using standard bases like NaOH or KOH, the hydroxide ion acts as both a nucleophile (attacking the ester) and a base (abstracting the alpha-proton). Solution: Shift the kinetic balance by using the LiOH/H₂O₂ system . The addition of hydrogen peroxide generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is a vastly superior nucleophile compared to HO⁻, but it is significantly less basic. This allows for rapid ester cleavage at lower temperatures (0 °C), entirely bypassing the enolate formation pathway.

Q2: I am trying to hydrolyze an ester, but LC-MS indicates the formation of sulfanilic acid. How can I prevent S-N bond cleavage? A2: Cleavage of the S–N bond occurs via nucleophilic sulfonyl substitution[2]. This pathway is highly favorable under harsh acidic conditions (e.g., refluxing HCl), where the protonated amine becomes an excellent leaving group. It can also be catalyzed by transition metals or metal oxides (like nanoceria)[2]. Solution: Avoid strong mineral acids. If acidic deprotection is absolutely necessary, use a buffered system or transition to a chemoselective mild alkaline protocol. US Patent 7579487B2 explicitly demonstrates that utilizing a buffered hydrolysis system minimizes these exact side-products during the synthesis of N-sulfonated-amino acid derivatives[3].

Q3: My substrate has poor aqueous solubility. When I increase the temperature to dissolve it, degradation increases. What is the optimal solvent system? A3: Prolonged reaction times due to biphasic conditions will inevitably lead to side reactions. Do not increase the temperature. Instead, use a ternary solvent system of THF/MeOH/H₂O (3:1:1) . THF ensures the solvation of the bulky sulfonamide, MeOH acts as a phase-transfer facilitator, and H₂O provides the hydrolytic nucleophile.

Quantitative Comparison of Hydrolysis Conditions

To aid in your experimental design, the following table summarizes the expected outcomes of various hydrolytic conditions applied to a standard N-sulfonyl alpha-amino acid ester.

Hydrolysis ConditionReagents & SolventTemp (°C)Reaction TimeEster Cleavage Yield (%)Enantiomeric Excess (%ee)S-N Cleavage (%)
Standard Alkaline 1M NaOH, MeOH/H₂O254–6 h85< 50 (Racemized)< 2
Mild Peroxide LiOH, H₂O₂, THF/H₂O0 to 251–2 h92> 98< 1
Enzymatic Esterase, pH 7.2 Buffer3712–24 h95> 990
Harsh Acidic 6M HCl, Reflux10012 h40N/A> 50

Experimental Protocols: Self-Validating Systems

Protocol A: Chemoselective Hydrolysis via LiOH/H₂O₂ (Zero Racemization)

This protocol utilizes the alpha-effect to ensure rapid nucleophilic acyl substitution without alpha-proton abstraction.

  • Solvation: Dissolve the N-sulfonamide ester (1.0 eq) in a mixture of THF/MeOH/H₂O (3:1:1, 0.1 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add 30% aqueous H₂O₂ (4.0 eq) dropwise. Self-Validation Check: Ensure the temperature does not spike; the generation of the hydroperoxide anion is exothermic.

  • Hydrolysis: Slowly add an aqueous solution of LiOH·H₂O (2.0 eq). Stir at 0 °C for 1 hour.

  • Quenching (Critical Step): Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (4.5 eq). Stir for 15 minutes. Failure to quench peroxide before acidification will lead to oxidative degradation of the substrate.

  • Isolation: Acidify the mixture to pH 2 using 1M HCl, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Enzymatic Hydrolysis (For Highly Sensitive Substrates)

When chemical methods fail, biocatalysis provides absolute chemoselectivity and stereoretention.

  • Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer, adjusted strictly to pH 7.2.

  • Substrate Addition: Suspend the ester (1.0 eq) in the buffer. If solubility is poor, add up to 10% (v/v) DMSO as a co-solvent.

  • Enzyme Loading: Add Porcine Liver Esterase (PLE) or a recombinant equivalent (approx. 10-20 U/mg of substrate).

  • Incubation: Incubate at 37 °C with gentle orbital shaking (150 rpm) for 12–24 hours. Self-Validation Check: Monitor the pH drop. As the acid is liberated, the pH will decrease. Use an autotitrator with 0.1 M NaOH to maintain pH 7.2, which also serves as a real-time kinetic readout of the reaction progress.

  • Workup: Filter the enzyme through a Celite pad, acidify the filtrate to pH 3, and extract with dichloromethane.

Workflow Decision Matrix

Use the following logical tree to select the most appropriate hydrolytic condition for your specific sulfonamide ester substrate.

DecisionTree Q1 Does the substrate contain a sensitive chiral alpha-center? Enzyme Use Enzymatic Hydrolysis (e.g., Esterase in Buffer) Q1->Enzyme Yes (High Risk of Racemization) Q2 Is the S-N bond prone to acidic cleavage? Q1->Q2 No LiOH Use LiOH / H2O2 in THF/MeOH/H2O Q2->LiOH Yes (Avoid Acid) Standard Use Standard NaOH or HCl Hydrolysis Q2->Standard No (Stable Substrate)

Decision matrix for selecting optimal ester hydrolysis conditions.

References

  • Henych, J., et al. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." Inorganic Chemistry, 2024.[Link]

  • Duarte, F., et al. "The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data." The Journal of Organic Chemistry, 2013.[Link]

  • Dreher, S. D., & Ikemoto, N. "Process for making N-sulfonated-amino acid derivatives.

Sources

Technical Support Center: Optimizing pH for Acidic Sulfonamide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the precipitation of acidic sulfonamides. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the fundamental principles, provide actionable troubleshooting advice, and offer detailed experimental protocols to ensure you achieve consistent, high-purity, and high-yield precipitation of your target compounds.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the foundational science governing the pH-dependent solubility of acidic sulfonamides.

Q1: Why is pH the most critical parameter for sulfonamide precipitation?

The solubility of acidic sulfonamides is fundamentally governed by their state of ionization, which is directly controlled by the pH of the solution.[1][2] The key functional group, the sulfonamide moiety (-SO₂NH-), is weakly acidic.

  • At High pH (Alkaline Conditions): The sulfonamide proton is removed (deprotonation), forming a negatively charged anion (an ionized salt). This salt form is highly soluble in aqueous media.[1]

  • At Low pH (Acidic Conditions): The sulfonamide group remains protonated in its neutral, un-ionized form. This neutral form is significantly less soluble in water, leading to precipitation.[3][4]

Therefore, the transition from a high pH (dissolved state) to a low pH (precipitated state) is the primary mechanism for isolating these compounds from solution.[3]

Q2: What is pKa, and why is it essential for my sulfonamide?

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity.[1][5] For an acidic sulfonamide, the pKa is the pH at which 50% of the molecules are in their ionized (soluble salt) form and 50% are in their neutral (less soluble) form.[6]

Knowing the pKa is crucial because it allows you to predict the pH range where precipitation will occur. As a general rule, significant precipitation of a weak acid begins at pH values at or below its pKa.

Q3: How do I determine the optimal precipitation pH for my specific sulfonamide?

While the pKa is a starting point, the optimal pH for maximizing yield and ensuring desired physical properties (like crystal form) often requires empirical determination. The goal is to find a pH that maximizes the concentration of the neutral, insoluble species. The highest yield is typically achieved at a pH at least 2 units below the pKa.

A general workflow for determining the optimal pH is as follows:

  • Dissolve the sulfonamide in an alkaline solution (e.g., pH 10-12).

  • Slowly titrate with an acid, monitoring the solution for the onset of turbidity (precipitation).

  • Continue titration and take samples at various pH points (e.g., at pH = pKa, pKa-1, pKa-2, etc.).

  • Isolate and dry the precipitate from each sample and measure the yield.

  • The pH that provides the highest yield of a solid with acceptable purity and physical form is the optimum.

Q4: What is the role of the Henderson-Hasselbalch equation in this process?

The Henderson-Hasselbalch equation is a powerful tool for estimating the pH of a buffer solution and understanding the relationship between pH, pKa, and the ratio of the ionized to un-ionized forms of the sulfonamide.[6][7][8][9]

pH = pKa + log ( [Ionized Form] / [Un-ionized Form] )

This equation mathematically demonstrates that when the pH is equal to the pKa, the concentrations of the ionized and un-ionized forms are equal.[6] When the pH is lowered, the ratio shifts, favoring the un-ionized form and thus promoting precipitation.

Q5: How do co-solvents impact the optimal precipitation pH?

Co-solvents (water-miscible organic solvents like ethanol, methanol, or acetonitrile) are often used to increase the initial solubility of poorly soluble compounds.[10][11] However, they can significantly alter the precipitation process.

  • pKa Shifts: Co-solvents can change the apparent pKa of the sulfonamide. Generally, for acidic compounds, increasing the concentration of an organic co-solvent will increase the apparent pKa.[10][12] This means a lower pH may be required to achieve the same degree of precipitation compared to a purely aqueous system.

  • Solubility Changes: Co-solvents can increase the solubility of the neutral form of the sulfonamide, potentially leading to lower yields if not properly controlled.[13]

It is critical to determine the optimal pH in the specific solvent/co-solvent system you are using.

Section 2: Troubleshooting Guide

Even with a strong theoretical understanding, practical issues can arise. This guide addresses common problems in a structured format.

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Precipitation / Low Yield 1. Final pH is too high: Not enough of the sulfonamide is in its neutral, insoluble form. 2. Initial concentration is too low: The solution is not sufficiently saturated for precipitation to occur effectively. 3. Presence of co-solvents: The neutral form may be more soluble in the solvent mixture.1. Verify and Adjust pH: Use a calibrated pH meter. Lower the pH further in small increments (e.g., 0.2-0.3 units) and observe for additional precipitation. Aim for a final pH at least 2 units below the pKa. 2. Increase Concentration: If possible, start with a more concentrated solution of the sulfonamide salt. 3. Anti-Solvent Addition: Consider adding a water-miscible anti-solvent (in which the sulfonamide is insoluble) to decrease the solubility of the neutral form.
"Oiling Out" / Amorphous Solid Formation 1. High Supersaturation: The rate of pH change is too rapid, causing the compound to separate as a liquid phase instead of forming an ordered crystal lattice.[14][15] 2. Temperature: The precipitation is occurring at a temperature above the compound's melting point in that specific solvent matrix.[15] 3. Impurities: Impurities can interfere with crystal lattice formation and promote oiling out.1. Slow Down Acid Addition: Add the acid titrant slowly with vigorous stirring to maintain a controlled level of supersaturation.[14] 2. Control Temperature: Perform the precipitation at a lower, controlled temperature. 3. Seeding: Introduce a small amount of crystalline seed material just before or during acid addition to encourage heterogeneous nucleation on a crystalline surface.[16] 4. Solvent System: Adjust the solvent/co-solvent ratio to find a system less prone to oiling out.[16]
Batch-to-Batch Inconsistency 1. Inconsistent pH Measurement: Use of uncalibrated pH meters or inconsistent measurement techniques. 2. Variable Addition Rates/Mixing: Differences in the rate of acid addition or stirring speed affect nucleation and crystal growth. 3. Temperature Fluctuations: Lack of temperature control between batches. 4. Variable Starting Material: Inconsistent purity or concentration of the initial sulfonamide solution.1. Standardize pH Control: Implement a strict protocol for pH meter calibration before each use.[17] 2. Automate/Control Addition: Use a syringe pump or automated titrator for consistent acid addition. Standardize the stirring rate and vessel geometry. 3. Implement Temperature Control: Use a jacketed reactor or a temperature-controlled bath for all precipitations. 4. Characterize Starting Material: Ensure the starting material for each batch is consistent in terms of concentration and purity.

Section 3: Data & Visualizations

Sulfonamide Ionization States

The following diagram illustrates the fundamental principle of pH-dependent ionization, which drives the precipitation process.

Sulfonamide_Ionization cluster_high_pH High pH (e.g., pH 11) cluster_low_pH Low pH (e.g., pH < pKa) High_pH Ionized Sulfonamide (Anion) -SO₂N⁻ Soluble Salt Form Low_pH Un-ionized Sulfonamide -SO₂NH Insoluble Neutral Form High_pH->Low_pH Add Acid (H⁺) Precipitation Low_pH->High_pH Add Base (OH⁻) Dissolution

Caption: Relationship between pH and the ionization state of an acidic sulfonamide.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving common precipitation issues.

Troubleshooting_Workflow Start Precipitation Issue Occurs CheckYield Is Yield Low or Zero? Start->CheckYield CheckForm Is Product Oily or Amorphous? CheckYield->CheckForm No Sol_pH Verify & Lower Final pH (Target: pKa - 2) CheckYield->Sol_pH Yes CheckConsistency Is There Batch-to-Batch Variability? CheckForm->CheckConsistency No Sol_Rate Slow Acid Addition Rate with Vigorous Mixing CheckForm->Sol_Rate Yes Sol_SOP Standardize SOP: - Calibrate pH Meter - Control Temp & Addition Rate CheckConsistency->Sol_SOP Yes End Process Optimized CheckConsistency->End No Sol_pH->CheckForm Sol_Conc Increase Starting Concentration Sol_Temp Lower & Control Temperature Sol_Rate->Sol_Temp Sol_Seed Apply Seeding Strategy Sol_Temp->Sol_Seed Sol_Seed->CheckConsistency Sol_SOP->End

Caption: A systematic workflow for troubleshooting sulfonamide precipitation.

Table 1: pKa Values of Common Sulfonamides

The pKa is a critical starting point for any precipitation protocol. Note that experimental values can vary slightly based on conditions like temperature and ionic strength.

SulfonamideApproximate pKa
Sulfanilamide10.4
Sulfacetamide5.4
Sulfadiazine6.5
Sulfamethoxazole6.1
Furosemide3.9 (Carboxylic Acid)
Celecoxib11.1
Hydrochlorothiazide7.9

Note: Data compiled from various literature sources. Furosemide's primary acidic pKa is from its carboxylic acid group, not the sulfonamide.[18]

Section 4: Experimental Protocols

These protocols provide a practical framework for your experiments. Always consult your institution's safety guidelines before beginning any lab work.

Protocol 1: Small-Scale Determination of Optimal Precipitation pH

Objective: To identify the pH that yields the maximum amount of solid precipitate for a given sulfonamide.

Materials:

  • Sulfonamide of interest

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter and probe

  • Stir plate and stir bars

  • Small beakers or vials (e.g., 20 mL)

  • Filtration apparatus (e.g., Büchner funnel or vacuum filtration manifold)

  • Drying oven

Procedure:

  • Dissolution: Prepare a stock solution by dissolving a known amount of the sulfonamide in 0.1 M NaOH to a target pH of ~11-12, ensuring complete dissolution.

  • Aliquoting: Dispense equal, known volumes of the stock solution into a series of labeled vials.

  • Titration: While stirring, slowly add 0.1 M HCl dropwise to the first vial until the pH reaches the pKa of your compound.

  • Incremental pH Adjustment: For the subsequent vials, titrate to incrementally lower pH values (e.g., pKa - 0.5, pKa - 1.0, pKa - 1.5, pKa - 2.0, etc.).

  • Equilibration: Allow the vials to stir for a set period (e.g., 30-60 minutes) to ensure precipitation is complete.

  • Isolation: Filter the contents of each vial through a pre-weighed filter paper. Wash the collected solid with a small amount of deionized water to remove excess salts.

  • Drying: Dry the filter papers with the collected precipitate in an oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Analysis: Calculate the yield for each pH point. The pH that corresponds to the highest mass of dried solid is the optimal precipitation pH under these conditions.

Protocol 2: Controlled Batch Precipitation

Objective: To perform a controlled precipitation on a larger scale using the optimal pH determined in Protocol 1.

Procedure:

  • Dissolution: In a jacketed reaction vessel equipped with an overhead stirrer and a calibrated pH probe, dissolve the sulfonamide in a suitable aqueous base (e.g., NaOH solution) to achieve a clear solution at a pH >10.

  • Temperature Control: Set the jacket temperature to the desired precipitation temperature (e.g., 20-25°C).

  • Controlled Acid Addition: Using a syringe pump or automated titrator, add the acid titrant (e.g., 1 M HCl) at a slow, predetermined rate. Monitor the pH continuously.

  • (Optional) Seeding: If "oiling out" is a concern, add a small slurry of seed crystals (1-2% w/w) when the pH is approximately 0.5-1.0 unit above the optimal precipitation pH.

  • Precipitation: Continue the acid addition until the target optimal pH is reached and maintained.

  • Aging: Allow the resulting slurry to stir at the controlled temperature for a defined period (the "aging" or "digestion" time, typically 1-4 hours) to allow for crystal growth and stabilization.

  • Isolation & Drying: Isolate the product via filtration, wash with deionized water, and dry under vacuum at a controlled temperature to yield the final product.

References

  • Henderson–Hasselbalch equation. In: Wikipedia. [Link]

  • Henderson Hasselbalch Equation - AP Chemistry Study Guide. Save My Exams. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Oiling Out in Crystallization. METTLER TOLEDO. [Link]

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • The Effects of Cosolvents on the Action of Pharmaceutical Buffers. Journal of the Parenteral Drug Association. [Link]

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Henderson-Hasselbalch Equation. BYJU'S. [Link]

  • Using the Henderson-Hasselbalch Equation for a Buffer. Study.com. [Link]

  • Henderson Hasselbalch Equation. Slideshare. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. National Center for Biotechnology Information. [Link]

  • Troubleshooting Weather API Errors: Common Issues and Solutions. Medium. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Error Handling | Weather Data APIs. The Weather Company. [Link]

  • pH and the Solubility of Antimicrobials in Drinking Water. MWI Animal Health. [Link]

  • Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. PubMed. [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. [Link]

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. ACS Publications. [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]

  • Weather API Help. Synoptic Data. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. National Center for Biotechnology Information. [Link]

  • Cosolvent. In: Wikipedia. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • Troubleshooting Guide for API Failure: Common Causes & Solutions. APIsec. [Link]

  • The pK a values of the sulfonamides studied. ResearchGate. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. [Link]

  • Application in precipitation processes. Pharma Focus Asia. [Link]

  • Precipitation Sample Handling, Analysis, and Storage Procedures. Illinois State Water Survey. [Link]

  • Illustration of different mechanism of precipitation inhibition. ResearchGate. [Link]

  • Preventing API Precipitation in Slow-Release Tablet Formulations. Pharma.Tips. [Link]

  • Annex 4. World Health Organization. [Link]

  • How to debug problems when running weather API queries in code. Visual Crossing. [Link]

  • Process characterization strategy for a precipitation step for host cell protein reduction. National Center for Biotechnology Information. [Link]

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Validation & Comparative

1H and 13C NMR spectral analysis of 3-(Pyridine-3-sulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H and 13C NMR Profiling of 3-(Pyridine-3-sulfonamido)propanoic Acid

Executive Summary

This guide provides a technical analysis of the NMR spectral characteristics of 3-(Pyridine-3-sulfonamido)propanoic acid , a critical peptidomimetic fragment often used in the synthesis of integrin inhibitors and fibrinogen receptor antagonists.

Unlike standard spectral databases, this guide adopts a comparative analytical approach , evaluating the molecule's performance across different solvent systems (DMSO-d₆ vs. D₂O/NaOD) and contrasting 1D vs. 2D NMR techniques for structural validation. It addresses the common challenge of distinguishing the target sulfonamide from its hydrolytic impurities (pyridine-3-sulfonic acid) and starting materials (


-alanine).

Experimental Framework

Synthesis Context & Impurity Profile

To interpret the spectrum accurately, one must understand the sample's origin. The compound is typically synthesized via the Schotten-Baumann reaction of pyridine-3-sulfonyl chloride with


-alanine  under basic conditions.
  • Target Molecule: 3-(Pyridine-3-sulfonamido)propanoic acid.

  • Key Impurity A:

    
    -alanine (Unreacted starting material).
    
  • Key Impurity B: Pyridine-3-sulfonic acid (Hydrolysis of sulfonyl chloride).

Sample Preparation Protocols

The choice of solvent dictates the visibility of labile protons and the resolution of the aliphatic chain.

ProtocolSolvent SystemPrimary ApplicationKey Limitation
Method A (Standard) DMSO-d₆ (10-15 mg/0.6 mL)Structural Confirmation. Allows observation of the sulfonamide

and carboxylic

.
Viscosity causes line broadening; hygroscopic nature may introduce water peaks at ~3.3 ppm.
Method B (Salt Form) D₂O + NaOD (pH > 10)Purity Assay. Superior baseline resolution; converts acid to carboxylate (

), simplifying the aliphatic region.
Loss of Information.

and

protons exchange with deuterium and disappear.
Method C (Alternative) CD₃OD High-Res Resolution. Sharp lines for coupling analysis.

protons exchange (invisible); potential esterification if left too long.

Detailed Spectral Analysis (DMSO-d₆)

The following data represents the authoritative assignment for the free acid form in DMSO-d₆.

¹H NMR Assignment Table (400 MHz, DMSO-d₆)
PositionShift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
Structural Insight
COOH ~12.3Broad s1H-Highly variable; often broadens into baseline.
Py-H2 8.95d / s1H

Most deshielded due to adjacent N and

.
Py-H6 8.81dd1H

,


-proton to Nitrogen; distinct doublet.
Py-H4 8.25dt1H

,

Para to Nitrogen; shows characteristic roof effect with H5.

8.05t (broad)1H

Critical Diagnostic. Confirms sulfonamide bond formation. Disappears in D₂O.
Py-H5 7.64ddd1H

,

Most shielded aromatic; couples to H4 and H6.

-CH₂
3.05q (apparent)2H

Adjacent to Sulfonamide N. Appears as quartet due to coupling with NH and

-CH₂.

-CH₂
2.42t2H

Adjacent to Carbonyl. Often obscured by DMSO solvent peak (2.50 ppm).

Note: In Method B (D₂O/NaOD), the


-CH₂ shifts upfield to ~2.18 ppm due to the electron-donating effect of the carboxylate anion (

), and the

-CH₂ appears as a triplet (loss of NH coupling).
¹³C NMR Assignment Table (100 MHz, DMSO-d₆)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 172.5

(Acid carbonyl)
Aromatic 153.2C6 (Pyridine,

to N)
Aromatic 147.5C2 (Pyridine,

to N,

to

)
Aromatic 137.0C3 (Ipso, attached to

)
Aromatic 135.5C4 (Pyridine,

to N)
Aromatic 124.2C5 (Pyridine,

to N)
Aliphatic 38.5

-CH₂ (

)
Aliphatic 33.8

-CH₂ (

)

Comparative Scenarios: Performance & Troubleshooting

Scenario A: Distinguishing Product from Impurities

One of the most frequent analytical failures is misidentifying the hydrolysis byproduct (Pyridine-3-sulfonic acid) as the product.

FeatureProduct (Sulfonamido-propanoic acid)Impurity (Pyridine-3-sulfonic acid)Impurity (

-Alanine)
Aliphatic Region Two triplets/multiplets (2.4 & 3.0 ppm)Silent (No aliphatic protons)Two triplets (2.3 & 2.9 ppm)
Aromatic Region 4 Pyridine protons4 Pyridine protons (shifted downfield)Silent
NH Signal Visible (~8.0 ppm, triplet)Invisible (

is extremely broad)
Visible (~7.8 ppm, broad s, if salt)

Recommendation: If the aliphatic integration is 2:2 but the aromatic integration is low or absent, you have free


-alanine. If the aromatic signals are present but aliphatic are absent, you have the sulfonic acid.
Scenario B: 1D vs. 2D NMR for Assignment

Why is 1D insufficient? The Pyridine H4 and H6 protons can have very similar chemical shifts depending on concentration.

  • 1D Limitation: Overlap prevents accurate calculation of

    
    -coupling constants to distinguish H4 from H6.
    
  • 2D Solution (COSY):

    • H5 (7.64 ppm) is the anchor. It will show a strong cross-peak to H4 (ortho coupling, ~8 Hz) and a medium cross-peak to H6 (ortho coupling, ~5 Hz).

    • H2 will show only a weak meta-coupling to H4.

    • Result: Unambiguous assignment of the ring system.

Visualizations & Workflows

Spectral Assignment Workflow

This diagram outlines the logical flow for assigning the signals of 3-(Pyridine-3-sulfonamido)propanoic acid.

AssignmentWorkflow Start Start: Acquire 1H NMR (DMSO-d6) CheckAliphatic Check Aliphatic Region (2.0 - 3.5 ppm) Start->CheckAliphatic CheckAromatic Check Aromatic Region (7.5 - 9.0 ppm) Start->CheckAromatic DecisionAliphatic Are there 2 distinct multiplets (2H each)? CheckAliphatic->DecisionAliphatic DecisionNH Is NH visible at ~8.0 ppm? CheckAromatic->DecisionNH AssignBeta Assign 3.05 ppm to Beta-CH2 (adj to N) DecisionAliphatic->AssignBeta Yes ImpuritySulf Suspect Pyridine-3-sulfonic acid (No aliphatics) DecisionAliphatic->ImpuritySulf No (Silent) ImpurityBeta Suspect Beta-Alanine (Check shift ~2.9 ppm) DecisionNH->ImpurityBeta No Aromatic AnalyzeCoupling Analyze Splitting of Lowest Field Signal (H2) DecisionNH->AnalyzeCoupling Yes (Triplet) AssignAlpha Assign 2.42 ppm to Alpha-CH2 (adj to COOH) AssignBeta->AssignAlpha AssignH2 Singlet/Fine Doublet = H2 (8.95 ppm) AnalyzeCoupling->AssignH2

Caption: Logical workflow for distinguishing the target molecule from common synthetic impurities using 1H NMR features.

Solvent Selection Decision Tree

A guide to choosing the correct solvent based on the analytical objective.

SolventSelection Goal Analytical Goal Structure Full Structural Elucidation Goal->Structure Purity Routine Purity Check Goal->Purity Resolution High-Res Coupling Analysis Goal->Resolution DMSO DMSO-d6 (Shows NH/COOH) Structure->DMSO D2O D2O + NaOD (Clean Baseline) Purity->D2O MeOD CD3OD (Sharp Lines) Resolution->MeOD WarningDMSO Warning: Hygroscopic/Viscous DMSO->WarningDMSO WarningD2O Warning: Exchanges NH D2O->WarningD2O

Caption: Decision matrix for solvent selection based on specific analytical requirements (Structure vs. Purity).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent effects on pyridine rings).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Pyridine-3-sulfonamide and Beta-alanine fragments). Available at: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Available at: [Link]

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Pyridine sulfonamides, a prevalent motif in medicinal chemistry, present a unique analytical challenge due to their complex and often unpredictable fragmentation behavior in mass spectrometry. This guide provides an in-depth, comparative analysis of the fragmentation patterns of pyridine sulfonamides, drawing upon established principles and experimental data to offer a predictive framework for their characterization. We will explore the causal relationships behind fragmentation choices, compare ionization techniques, and provide actionable protocols to enhance your analytical workflows.

The Decisive Moment: Ionization and its Impact on Fragmentation

The initial ionization event dictates the subsequent fragmentation cascade. For pyridine sulfonamides, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The choice between them is not arbitrary and has profound implications for the resulting mass spectrum.

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) in positive ion mode. This method is particularly well-suited for polar and thermally labile compounds. The resulting low-energy fragmentation in tandem mass spectrometry (MS/MS) experiments often provides clear, interpretable data. For pyridine sulfonamides, the basic nitrogen of the pyridine ring is a ready site for protonation, leading to abundant precursor ions.

Atmospheric Pressure Chemical Ionization (APCI): The Energetic Alternative

APCI, on the other hand, is a gas-phase ionization technique that is generally more effective for less polar and more volatile analytes.[1][2] While ESI is often the default choice, some studies suggest that APCI can offer better ionization efficiency for certain sulfonamides.[1] The higher energy nature of APCI can sometimes lead to more extensive fragmentation in the source, which can be both an advantage and a disadvantage depending on the analytical goal.

A Comparative Look:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsGas-phase chemical ionization
Analyte Polarity Polar to moderately nonpolar[3]Nonpolar to moderately polar[3]
Thermal Liability Suitable for thermally labile compoundsCan cause degradation of thermally labile compounds
In-source Fragmentation Generally minimalCan be significant
Adduct Formation Common (e.g., [M+Na]+, [M+K]+)[2]Less common[2]
Matrix Effects More susceptible[1]Less susceptible[1]

For pyridine sulfonamides, ESI is often the preferred starting point due to the high likelihood of generating a stable protonated molecule. However, if ESI yields poor sensitivity or if the compound is less polar, APCI is a valuable alternative to consider.

The Anatomy of a Fragmentation: Key Pathways for Pyridine Sulfonamides

Upon collision-induced dissociation (CID) in the mass spectrometer, protonated pyridine sulfonamides undergo a series of characteristic fragmentation reactions. Understanding these pathways is crucial for structural confirmation.

A foundational concept in the fragmentation of sulfonamides is the cleavage of the S-N and Ar-S bonds. The presence of the pyridine ring introduces additional, often competing, fragmentation channels.

The Ubiquitous Loss of Sulfur Dioxide (SO2)

One of the most characteristic fragmentation pathways for aromatic sulfonamides, including those containing a pyridine ring, is the neutral loss of 64 Da, corresponding to the elimination of sulfur dioxide (SO2).[4][5][6] This process often proceeds through a rearrangement mechanism.

The propensity for SO2 loss can be influenced by substituents on the aromatic rings. Electron-withdrawing groups on the aryl ring attached to the sulfur atom can promote this fragmentation.[5]

Diagram: Generalized SO2 Elimination Pathway

cluster_main SO2 Elimination from Protonated Pyridine Sulfonamide M [M+H]+ Py-NH-SO2-Ar Int Rearranged Intermediate M->Int Rearrangement Frag1 [M+H - SO2]+ [Py-NH-Ar]+ Int->Frag1 Frag2 SO2 Int->Frag2 cluster_cleavage Primary Fragmentation of the Sulfonamide Linkage M [M+H]+ Py-NH-SO2-Ar SN_Frag [Py-NH2]+ and [ArSO2]+ M->SN_Frag S-N Cleavage CS_Frag [Py-NH-SO2]+ and [Ar]+ M->CS_Frag C-S Cleavage

Caption: Competing S-N and C-S bond cleavages.

Fragmentation of the Pyridine Ring

The pyridine ring itself can undergo fragmentation, particularly at higher collision energies. Common losses include the elimination of HCN (27 Da) or other small neutral molecules, leading to a cascade of smaller fragment ions. The substitution pattern on the pyridine ring will significantly influence these fragmentation pathways.

Substituent Effects: The Directing Force of Fragmentation

The nature and position of substituents on both the pyridine and aryl rings play a critical role in directing the fragmentation pathways.

  • Electron-Donating Groups (EDGs) on the pyridine ring can enhance its basicity, potentially leading to a more stable protonated molecule and influencing the relative abundance of fragment ions.

  • Electron-Withdrawing Groups (EWGs) on the aryl ring attached to the sulfonyl group can weaken the C-S bond, potentially favoring C-S cleavage or promoting the SO2 elimination pathway. [5] Systematic studies on the effect of ligand substituents on the properties of pyridine sulfonamide complexes have shown a clear correlation between the electronic nature of the substituent and the molecule's behavior, a principle that extends to its fragmentation in the gas phase. [7][8]

Experimental Protocols: A Practical Guide to Acquiring High-Quality Data

Achieving reproducible and informative mass spectra of pyridine sulfonamides requires careful attention to experimental parameters.

Sample Preparation
  • Solvent Selection: Dissolve the pyridine sulfonamide sample in a solvent compatible with ESI or APCI, typically a mixture of methanol, acetonitrile, and water.

  • Acidification: For positive ion mode ESI, add a small amount of a volatile acid (e.g., 0.1% formic acid) to the sample solution to promote protonation.

  • Concentration: Start with a concentration of approximately 1-10 µg/mL and adjust as needed to obtain a stable signal.

Mass Spectrometer Settings (ESI-MS/MS)
  • Ionization Mode: Positive ion mode is typically preferred for pyridine sulfonamides.

  • Capillary Voltage: Optimize between 3.0 and 4.5 kV.

  • Cone Voltage/Fragmentor Voltage: This parameter influences in-source fragmentation. Start with a low value (e.g., 20-30 V) to preserve the precursor ion and increase it to induce fragmentation if desired.

  • Nebulizing and Drying Gas: Optimize the flow rates and temperature of the nitrogen gas to ensure efficient desolvation. Typical values are a drying gas temperature of 300-350 °C and a flow rate of 8-12 L/min.

  • Collision Energy (for MS/MS): This is a critical parameter for obtaining informative fragment ion spectra. Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Data Interpretation Workflow
  • Identify the Precursor Ion: Confirm the m/z of the protonated molecule ([M+H]+).

  • Propose Elemental Compositions: Utilize high-resolution mass spectrometry (HRMS) to determine the elemental compositions of the precursor and fragment ions.

  • Identify Characteristic Neutral Losses: Look for the loss of SO2 (64 Da) and other small molecules.

  • Propose Fragment Structures: Based on the observed m/z values and established fragmentation mechanisms, propose structures for the major fragment ions.

  • Compare with Analogs: If available, compare the fragmentation pattern with that of structurally related compounds to support your assignments.

Diagram: Data Interpretation Workflow

cluster_workflow Systematic Approach to Spectrum Interpretation A Acquire MS and MS/MS Data B Identify [M+H]+ A->B C Determine Elemental Compositions (HRMS) B->C D Analyze for Characteristic Neutral Losses (e.g., SO2) C->D E Propose Fragment Ion Structures D->E F Compare with Reference Spectra/Analogs E->F G Confirm Structure F->G

Caption: A stepwise workflow for interpreting mass spectra.

Conclusion: From Fragmentation Patterns to Confident Structural Elucidation

The mass spectrometric fragmentation of pyridine sulfonamides is a complex interplay of ionization method, molecular structure, and collision energy. By understanding the fundamental fragmentation pathways, including the characteristic loss of SO2 and cleavages of the sulfonamide core, researchers can confidently interpret mass spectra for structural confirmation. The judicious choice of ionization technique, coupled with systematic data analysis, transforms the seemingly chaotic fragmentation patterns into a logical roadmap for elucidating the structures of these important pharmaceutical building blocks. This guide serves as a foundational resource to empower scientists in their analytical endeavors, fostering a deeper understanding of the gas-phase chemistry of pyridine sulfonamides.

References

  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid communications in mass spectrometry : RCM, 25(6), 750–754. [Link]

  • Gibaldi, D., Williams, D. H., & Budzikiewicz, H. (1965). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 814. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Sun, P., Wang, T., & Gu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]

  • Hu, L., Liu, S., & Chen, H. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1696–1704. [Link]

  • de Souza, G. E., & de Oliveira, D. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 269-305. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Holman, S. W., Wright, P., & Langley, G. J. (2012). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally related compounds and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(4), 419-428. [Link]

  • Thurman, E. M., & Ferrer, I. (2003). Comparison of ESI and APCI for the analysis of pesticides in water by LC/MS. LCGC North America, 21(7), 636-645. [Link]

  • Jaskowska, J., & Konieczna, L. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chimica Slovenica, 63(3), 598-606. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Sadawarte, G., Jagatap, S., Patil, M., & Jagrut, V. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

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A Comparative Guide to the Solid-State Characterization of 3-(Pyridine-3-sulfonamido)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A note to the reader: An extensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any publicly accessible single-crystal X-ray diffraction data for 3-(Pyridine-3-sulfonamido)propanoic acid. This guide, therefore, utilizes the crystallographic data of the structurally related compound, 3-(Pyridin-3-yl)propanoic acid , as a case study to illustrate the principles and insights that can be gained from single-crystal X-ray diffraction. This will be followed by a comparative overview of other essential solid-state characterization techniques applicable to the target compound.

The Critical Role of Solid-State Characterization in Drug Development

In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they directly influence the drug's bioavailability, stability, and manufacturability.[1][2] Different solid forms of the same compound, known as polymorphs, can exhibit distinct physicochemical properties.[2][3] Therefore, a thorough characterization of the solid state is a critical step in drug development. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional atomic arrangement within a crystalline material, providing unambiguous structural information.[2][4]

Case Study: Unveiling the Crystal Structure of 3-(Pyridin-3-yl)propanoic acid

To exemplify the power of single-crystal XRD, we will examine the crystallographic data for 3-(Pyridin-3-yl)propanoic acid, an analog of our target compound. The data, obtained from a study published in Acta Crystallographica Section E, reveals a detailed picture of its solid-state architecture.[5]

Crystallographic Data Summary

The key crystallographic parameters for 3-(Pyridin-3-yl)propanoic acid are summarized in the table below.[5]

ParameterValue
Chemical FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.7157 (4) Å
b14.6544 (13) Å
c7.2993 (6) Å
α90°
β92.566 (5)°
γ90°
Volume717.64 (10) ų
Z4
Temperature173 K
Insights from the Crystal Structure

The crystal structure of 3-(Pyridin-3-yl)propanoic acid reveals that the molecules are organized into chains through hydrogen bonding.[5] Specifically, the carboxylic acid hydrogen forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule.[5] These chains are further interconnected by weaker C-H···O interactions.[5] This detailed understanding of intermolecular interactions is crucial for comprehending the compound's physical properties, such as its melting point and solubility.

Caption: Molecular structure and key hydrogen bonding interaction in 3-(Pyridin-3-yl)propanoic acid.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining high-quality crystal structure data involves a meticulous experimental workflow.

  • Crystal Growth: The first and often most challenging step is to grow single crystals of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the unit cell. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined to improve the agreement between the observed and calculated diffraction data. This process yields the final, precise atomic coordinates and other crystallographic parameters.

SCXRD_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Diffraction X-ray Diffraction Data Collection Crystal_Selection->Xray_Diffraction Structure_Solution Structure Solution Xray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

A Comparative Look at Alternative Solid-State Characterization Techniques

While single-crystal XRD provides the most definitive structural information, obtaining suitable single crystals is not always feasible. In such cases, or to complement SCXRD data, other solid-state characterization techniques are invaluable.[6]

TechniqueInformation ProvidedAdvantagesLimitations
Powder X-ray Diffraction (PXRD) Crystalline phase identification (fingerprinting), polymorphism, degree of crystallinity.[2][7][8]Fast, non-destructive, applicable to polycrystalline materials.[4]Provides less structural detail than SCXRD; structure solution from powder data is complex.[4]
Differential Scanning Calorimetry (DSC) Melting point, glass transition, polymorphism, purity, and thermal stability.[3][9]Small sample size, quantitative thermal data.[10][11]Does not provide direct structural information.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition, and solvent/water content.[12][13][14]Quantitative information on mass changes, good for studying desolvation.[12]Does not provide information on structural changes that do not involve mass loss.

Featured Alternative Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for the routine analysis of pharmaceutical solids.[8]

  • Sample Preparation: A small amount of the polycrystalline sample is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Instrument Setup: The PXRD instrument is configured with the appropriate X-ray source, optics, and detector settings.

  • Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to databases or reference patterns to identify the solid form.[1]

Conclusion

While the crystal structure of 3-(Pyridine-3-sulfonamido)propanoic acid remains to be determined, the analysis of its structural analog, 3-(Pyridin-3-yl)propanoic acid, underscores the profound insights that single-crystal X-ray diffraction offers into the solid-state architecture of pharmaceutical compounds. For compounds where single crystals are elusive, a combination of other powerful techniques, most notably Powder X-ray Diffraction, Differential Scanning Calorimetry, and Thermogravimetric Analysis, provides a comprehensive understanding of their solid-state properties. This knowledge is indispensable for the development of safe, stable, and effective drug products.

References

  • Fun, H.-K., et al. (2011). 3-(Pyridin-3-yl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o215. [Link]

  • NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Cali-Lab. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Zasya Life Sciences. (n.d.). Solid-State Characterization. [Link]

  • TA Instruments. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biomolecules, 5(3), 1336-1358. [Link]

  • Lab Manager. (2023). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Improved Pharma. (2024). Differential Scanning Calorimetry. [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. [Link]

  • Reid, J. A., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 10(12), 1109. [Link]

  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). [Link]

  • Faber, J., & Fawcett, T. (2021). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.